4-Chloro-2-fluoro-3-methoxybenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAJPJWSLSBLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
4-Chloro-2-fluoro-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a chlorine atom, a fluorine atom, and a methoxy group—on the benzoic acid core imparts specific reactivity and properties that make it a valuable building block in organic synthesis.
Identifiers
A precise identification of this compound is crucial for researchers and for procurement purposes. The primary identifiers are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 1169870-80-7 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆ClFO₃ | --INVALID-LINK-- |
| Molecular Weight | 204.58 g/mol | --INVALID-LINK-- |
| InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Source |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, its structural motifs are common in organic chemistry. The synthesis of related polysubstituted benzoic acids often involves multi-step sequences that may include halogenation, nitration, reduction, diazotization, and methoxylation reactions on simpler aromatic precursors.
The reactivity of this compound is governed by its functional groups. The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. The aromatic ring is activated towards certain substitutions, and the halogen atoms can participate in cross-coupling reactions, offering a versatile handle for constructing more complex molecules.
Core Application: A Precursor in Agrochemical Synthesis
A significant and well-documented application of this compound is its role as a key intermediate in the synthesis of agrochemicals. Specifically, it is a precursor to (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.
Pathway to Herbicidal Compounds
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is an essential building block for a class of pyridine and pyrimidine-based herbicides. The boronic acid derivative is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the carbon-carbon bond between the substituted phenyl ring and the heterocyclic core of the final herbicidal compound.
The general workflow for this application can be visualized as follows:
Caption: Synthetic pathway from this compound to herbicidal compounds.
This pathway underscores the industrial relevance of this compound as a starting material for high-value agricultural products. The specific substitution pattern of the molecule is critical for the biological activity of the final herbicides.
Potential in Drug Discovery and Medicinal Chemistry
While the primary documented application is in agrochemicals, the structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The incorporation of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Fluorine: Can enhance metabolic stability, increase binding affinity, and alter pKa.
-
Chlorine: Can provide a site for further functionalization and influence lipophilicity.
-
Methoxy Group: Can act as a hydrogen bond acceptor and influence conformation.
This combination of functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents. Its derivatives could be explored for a wide range of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
Hazard Identification
Based on available data, the compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning".
Recommended Precautions
When working with this compound, the following precautionary measures should be taken:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) from the supplier before use for comprehensive safety and handling information.
Conclusion
This compound is a specialized chemical intermediate with a confirmed role in the synthesis of modern herbicides. Its unique substitution pattern provides a foundation for creating complex and biologically active molecules. While its application in medicinal chemistry is less documented, its structural attributes make it a compound of interest for the development of novel pharmaceuticals. Researchers and process chemists in both the agrochemical and pharmaceutical sectors should consider this compound as a versatile building block for their synthetic endeavors.
An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Value of Halogenated Benzoic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzoic acids, in particular, represent a privileged structural motif, serving as versatile building blocks for a vast array of therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, along with methoxy groups, provides medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby influencing absorption and distribution.[1][2][3][4] Similarly, the presence of a chlorine atom can introduce specific interactions within protein binding pockets and influence the overall electronic nature of the molecule.
This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of novel pharmaceuticals. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide will leverage data from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We will explore a plausible synthetic pathway, predict its key spectroscopic features, and discuss its potential utility for researchers and scientists in the field of drug development.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₃ | --INVALID-LINK-- |
| Molecular Weight | 204.58 g/mol | --INVALID-LINK-- |
| CAS Number | 1169870-80-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| XLogP3 | 2.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Exact Mass | 203.999 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 46.5 Ų | --INVALID-LINK-- |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 2-chloro-6-fluoroanisole.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Step 1)
This protocol is adapted from methodologies described for the synthesis of related phenylboronic acids.
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2-chloro-6-fluoroanisole and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithiated intermediate is the critical step, driven by the ortho-directing effect of the methoxy group and the acidity of the proton at the 2-position.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid as a solid.
Experimental Protocol: Oxidation to this compound (Step 2)
The oxidation of the boronic acid to the carboxylic acid can be achieved using various oxidizing agents. Below is a general procedure using potassium permanganate.
Materials:
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
Procedure:
-
Oxidation: The (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid is dissolved in a mixture of acetone and water. The solution is cooled in an ice bath, and a solution of potassium permanganate in water is added portion-wise, maintaining the temperature below 10 °C. The reaction is stirred until the purple color of the permanganate has disappeared. The choice of a strong oxidizing agent like KMnO₄ is crucial for the efficient conversion of the boronic acid to the carboxylic acid.
-
Quenching: The reaction is quenched by the addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidification and Extraction: The acetone is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The precipitate is then collected by filtration or the aqueous layer is extracted with ethyl acetate.
-
Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol/water to afford the pure product.
Structural Elucidation and Characterization
The definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of structurally similar compounds.
Caption: Analytical workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The aromatic region is expected to show two signals, each corresponding to one proton. Due to the substitution pattern, these protons will be in different chemical environments and will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and with each other. The proton ortho to the fluorine will experience a larger coupling constant (JH-F).
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected, likely in the range of 3.8-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH) will be present, typically downfield (δ > 10 ppm), and its position can be concentration-dependent.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet. Carbons two or three bonds away from the fluorine will exhibit smaller couplings. The carbon attached to the chlorine atom will also have a characteristic chemical shift.
-
Methoxy Carbon: The methoxy carbon will appear as a singlet around 55-60 ppm.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Predicted IR Absorption Bands:
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration, which is often superimposed on the C-H stretching bands.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region for the C-O stretching of the carboxylic acid.
-
C-O-C Stretch: An ether C-O-C stretching band for the methoxy group, typically appearing in the 1000-1300 cm⁻¹ range.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region due to the C-F bond.
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region corresponding to the C-Cl stretching vibration.
-
Aromatic C=C Stretches: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (204.58 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.
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Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), followed by the loss of carbon monoxide (-CO) to form a phenyl cation. The presence of the methoxy, fluoro, and chloro substituents will influence the fragmentation, potentially leading to the loss of a methyl radical (-CH₃) from the methoxy group or other characteristic fragmentation patterns.
-
Applications in Drug Discovery and Development
Substituted benzoic acids are integral components in a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it a promising building block for several therapeutic areas.
-
Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The aromatic ring can be further functionalized, and the existing substituents can be used to fine-tune the biological activity and pharmacokinetic profile of the final compound.
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Inhibitors of Enzymes and Receptors: Many enzyme inhibitors and receptor antagonists incorporate substituted benzoic acid moieties. For instance, benzoic acid derivatives have been explored as inhibitors of influenza neuraminidase and protein phosphatases.[5] The specific electronic and steric properties conferred by the chloro, fluoro, and methoxy groups can lead to enhanced binding affinity and selectivity for a particular biological target.
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Fragment-Based Drug Discovery: With a relatively low molecular weight and multiple functional groups, this compound is an attractive candidate for fragment-based drug discovery (FBDD) campaigns. Fragments containing this scaffold can be screened against a variety of protein targets to identify initial hits, which can then be elaborated into more potent lead compounds.
Conclusion
This compound represents a valuable, albeit not extensively studied, building block for medicinal chemistry and drug discovery. Its polysubstituted aromatic structure offers a unique combination of electronic and steric properties that can be strategically exploited to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. While a detailed experimental characterization is not yet widely published, this technical guide has provided a robust framework for its synthesis, predicted its key spectroscopic features, and highlighted its potential applications. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation medicines.
References
solubility profile of 4-Chloro-2-fluoro-3-methoxybenzoic acid
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
This technical guide provides a comprehensive analysis of the , a crucial physicochemical property for its application in research and drug development. In the absence of extensive empirical data in publicly accessible literature, this document establishes a robust theoretical framework for understanding its solubility, complemented by detailed, field-proven experimental protocols to enable researchers to determine its precise solubility characteristics. This guide is designed to be a self-validating system, empowering scientists with the foundational knowledge and practical methodologies to investigate this compound's behavior in various solvent systems.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The arrangement of its functional groups—a carboxylic acid, a chloro group, a fluoro group, and a methoxy group—on the benzene ring dictates its physicochemical properties, including its solubility, which is a critical determinant of its behavior in biological and chemical systems. Understanding the solubility profile is paramount for its advancement as a potential therapeutic agent, as it directly influences bioavailability, formulation, and efficacy.[1][2]
Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.
| Property | Value | Source |
| CAS Number | 1169870-80-7 | [3] |
| Molecular Formula | C₈H₆ClFO₃ | [3] |
| Molecular Weight | 204.58 g/mol | [3] |
| Structure | ||
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| Calculated XLogP3 | 2.1 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
The calculated XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively greasy. The topological polar surface area (TPSA) of 46.5 Ų is within the range typically associated with good oral bioavailability. These parameters suggest that this compound is likely to be a poorly soluble compound in aqueous media at neutral pH, a common characteristic for many small molecule drug candidates.[1]
Theoretical Solubility Profile
Due to the lack of specific experimental data for this compound, a theoretical profile can be constructed based on its chemical structure and established physicochemical principles.
pKa Estimation and its Impact on Aqueous Solubility
As a benzoic acid derivative, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution. The carboxylic acid moiety is ionizable, and its degree of ionization is governed by its acid dissociation constant (pKa).
The pKa of a substituted benzoic acid can be estimated using the Hammett equation, which relates the electronic effects of substituents to the acidity of the parent compound (benzoic acid, pKa ≈ 4.2).
pKa ≈ pKa(benzoic acid) - Σσ
Where Σσ is the sum of the Hammett constants for each substituent.
-
Hammett Constants (σ_para for 4-Cl and σ_meta for 2-F and 3-OCH₃):
-
σ_para for Chlorine (Cl): +0.23
-
σ_meta for Fluorine (F): +0.34
-
σ_meta for Methoxy (OCH₃): +0.12
-
Estimated Σσ = 0.23 + 0.34 + 0.12 = +0.69
Estimated pKa ≈ 4.2 - 0.69 = 3.51
This estimated pKa of approximately 3.51 suggests that this compound is a stronger acid than benzoic acid. This is expected due to the electron-withdrawing effects of the chloro and fluoro substituents.
pH-Dependent Aqueous Solubility and the Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of the ionized (conjugate base) to the un-ionized (acid) form of the molecule is described by the Henderson-Hasselbalch equation. For a weak acid, the total aqueous solubility (S_total) is a function of its intrinsic solubility (S₀, the solubility of the un-ionized form) and the pH and pKa of the compound.
S_total = S₀ (1 + 10^(pH - pKa))
This equation illustrates that as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form increases, leading to a significant increase in the total solubility. Conversely, at pH values below the pKa, the compound will predominantly exist in its less soluble, un-ionized form.
Caption: Conceptual representation of pH-dependent solubility for an acidic compound.
Experimental Determination of Solubility
To move from a theoretical to a practical understanding, experimental determination of solubility is essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for pre-formulation studies.[4]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)
-
Organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) of a known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Analyze the standards and the saturated supernatant samples by a validated HPLC method.
-
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility (Nephelometry Method)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vitro biological assays.[3][6]
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Liquid handling system or multichannel pipette
-
Plate reader with nephelometry capabilities
Protocol:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound to the buffer to create a range of final concentrations (e.g., from 1 µM to 200 µM).
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometry signal is observed compared to a blank (buffer with DMSO only).
Caption: Workflow for Kinetic Solubility Determination.
Solubility in Organic Solvents
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like."[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with these solvents, and the overall polarity of the molecule is compatible, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the compound. High solubility is expected, particularly in DMSO.
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid, fluoro, and methoxy groups, the solubility in non-polar solvents is expected to be low.
A summary of expected solubility is provided below. These are predictions and should be confirmed experimentally.
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Methanol, Ethanol | High |
| Polar Aprotic | DMSO, Acetone, Acetonitrile | High to Moderate |
| Non-polar | Toluene, Hexane | Low |
Practical Implications in Drug Development
The has profound implications for its potential development as a therapeutic agent.
-
Bioavailability: Poor aqueous solubility is a primary reason for low oral bioavailability.[1] The predicted poor solubility of this compound at the acidic pH of the stomach suggests that dissolution may be a rate-limiting step for absorption.
-
Formulation Development: If the compound is found to have low solubility, various formulation strategies can be employed to enhance it. These include:
-
pH adjustment: For parenteral formulations, adjusting the pH to above the pKa can significantly increase solubility.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility in liquid formulations.
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.
-
Salt formation: Creating a salt of the carboxylic acid with a suitable base can dramatically improve aqueous solubility.
-
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays. If the compound precipitates in the assay medium, the apparent biological activity will be lower than the true value.
Conclusion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Synthetic Potential of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: Pathways to Novel Derivatives
Introduction: Unlocking the Potential of a Multifunctional Scaffold
In the landscape of modern drug discovery and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The 4-Chloro-2-fluoro-3-methoxybenzoic acid molecule represents a highly versatile, yet underexplored, building block. Its unique substitution pattern—featuring a carboxylic acid for amide and ester formation, and two distinct halogen atoms (fluorine and chlorine) poised for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions—offers a rich playground for synthetic chemists. The interplay of the electron-withdrawing halogens and the electron-donating methoxy group creates a nuanced electronic environment that can be exploited for regioselective transformations.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential derivatives of this compound. Moving beyond a simple catalog of reactions, this document delves into the causality behind experimental choices, offers field-proven insights from analogous systems, and provides detailed, actionable protocols for the synthesis of key derivative classes. We will explore the reactivity of each functional group, outlining pathways to generate amides, esters, and more complex biaryl structures, thereby unlocking the full synthetic potential of this core molecule.
I. Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the most readily accessible functional handle for derivatization, providing a direct route to amides and esters. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.
A. Amide Synthesis: Building Blocks for Bioactive Molecules
The formation of an amide bond from this compound is a critical step towards creating derivatives with potential biological activity, particularly as kinase inhibitors. The general strategy involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Causality of Reagent Choice: The selection of a coupling reagent is crucial to ensure high yield and minimize side reactions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) are widely used due to the formation of a water-soluble urea byproduct, simplifying purification. For more challenging couplings, phosphonium-based reagents like BOP or uronium-based reagents like HATU can be employed. More recently, phosphonic acid anhydrides such as propanephosphonic acid anhydride (T3P) have emerged as powerful, user-friendly reagents. For instance, T3P has been effectively used in the synthesis of complex amide-based Aurora Kinase inhibitors from similar 4-chloro-2-fluorobenzoic acid precursors[1].
Experimental Protocol: T3P-Mediated Amide Coupling
This protocol is adapted from methodologies used for synthesizing structurally related kinase inhibitors[1].
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture to neutralize the in-situ formed acid.
-
Coupling Reagent: Slowly add a 50% solution of propanephosphonic acid anhydride (T3P) in a suitable solvent (e.g., ethyl acetate) (1.5 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Derivative Class | Amine Partner | Coupling Reagent | Potential Application | Reference Analogy |
| Anilide Derivatives | Substituted Anilines | T3P, HATU | Kinase Inhibitors | [1][2] |
| Benzylamide Derivatives | Benzylamines | EDC/HOBt | General Bioactive Scaffolds | |
| Heterocyclic Amides | Piperazines, Morpholines | T3P | CNS-active agents, Kinase Inhibitors | [1] |
B. Esterification: Modulating Lipophilicity and Pro-drug Strategies
Esterification of the carboxylic acid can enhance lipophilicity, which is beneficial for crossing biological membranes, or can be employed as a pro-drug strategy where the ester is cleaved in vivo to release the active carboxylic acid.
Causality of Method Choice: The most straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water drives it to completion. This method is robust and scalable, making it suitable for large-scale synthesis.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reagent and solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 5-10 mol%), to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer to yield the crude ester, which can be further purified by distillation or column chromatography if necessary.
II. Exploiting the Aromatic Halogens: SNAr and Cross-Coupling Reactions
The presence of both fluorine and chlorine on the aromatic ring opens up avenues for more complex derivatizations through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
A. Nucleophilic Aromatic Substitution (SNAr): Regioselective Functionalization
The SNAr reaction is a powerful tool for introducing nucleophiles onto an aromatic ring. The rate of SNAr reactions is highly dependent on the nature of the halogen, with the reactivity order being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic[3][4].
In the case of this compound, the fluorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine atom at the 4-position. This provides an excellent opportunity for regioselective substitution at the C2 position.
Causality of Reaction Conditions: SNAr reactions are typically carried out in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex). A base, such as potassium carbonate (K₂CO₃) or DIPEA, is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.
Experimental Protocol: Regioselective SNAr with an Amine Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO, add the amine nucleophile (e.g., piperazine, morpholine) (1.5-2.0 eq).
-
Base Addition: Add a suitable base, such as K₂CO₃ (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material and the formation of the product by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and dried. If the product is not a solid, the aqueous mixture can be extracted with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.
B. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds. While this compound itself can be used in some coupling reactions, it is often more efficient to first convert it into a boronic acid or boronate ester derivative. A closely related precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, is a known intermediate in the synthesis of complex herbicidal molecules[5][6]. This demonstrates a field-proven application of this scaffold in creating intricate biaryl structures.
The synthesis of the boronic acid from the corresponding aryl halide typically involves a lithium-halogen exchange followed by quenching with a trialkyl borate. Subsequently, this boronic acid can be coupled with various aryl or heteroaryl halides to generate a diverse library of derivatives.
Causality of Catalyst and Ligand Choice: The success of a Suzuki-Miyaura coupling hinges on the choice of the palladium catalyst and the phosphine ligand. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often effective for coupling with aryl chlorides. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, dioxane/water) is also critical for an efficient catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of the corresponding boronic acid derivative with an aryl halide.
-
Reaction Setup: In a reaction vessel, combine (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.
III. Applications and Future Perspectives
The derivatives of this compound hold significant promise in both agrochemical and pharmaceutical research.
-
Agrochemicals: As demonstrated by patents, complex pyridine carboxylic acid derivatives synthesized from this core structure are potent herbicides[1]. The specific substitution pattern is key to their biological activity, highlighting the value of this scaffold in developing new crop protection agents.
-
Medicinal Chemistry: In the realm of drug discovery, the benzamide moiety is a well-established pharmacophore. Derivatives of structurally similar chloro-fluoro-benzoic acids have been investigated as potent inhibitors of various kinases, such as Aurora kinases, which are implicated in cancer[1]. The 4-chloro-2-fluoro substitution pattern can be crucial for achieving high potency and selectivity. The fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site, while the chlorine atom can occupy a hydrophobic pocket. Furthermore, substituted benzamides have been explored as inhibitors of Bcr-Abl kinase for leukemia[2] and as phosphodiesterase inhibitors[7].
The synthetic pathways outlined in this guide provide a strategic framework for creating diverse libraries of compounds based on the this compound core. By systematically exploring derivatization at the carboxylic acid, the C2-fluoro, and the C4-chloro positions, researchers can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets. Future work should focus on synthesizing these derivatives and evaluating their biological activities across a range of therapeutic areas to fully realize the potential of this versatile chemical scaffold.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors - Google Patents [patents.google.com]
A Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic Acid: Synthesis, Applications, and Commercial Sourcing for Advanced R&D
Introduction: A Versatile Building Block in Modern Chemistry
4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS No. 1375069-37-6) is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of complex, high-value molecules. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—provides a scaffold with tailored electronic and steric properties. This guide offers an in-depth technical overview for researchers, process chemists, and drug development professionals, detailing its physicochemical characteristics, a robust synthetic pathway, its primary application in the development of next-generation agrochemicals, and a survey of commercial suppliers. The strategic placement of its functional groups makes it a valuable precursor, particularly where precise molecular recognition and metabolic stability are required.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and formulation. The properties of this compound are summarized below. This data is aggregated from leading chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 1375069-37-6 | Angene Chemical[1] |
| Molecular Formula | C₈H₆ClFO₃ | CymitQuimica[2] |
| Molecular Weight | 204.58 g/mol | CymitQuimica[2] |
| Appearance | Solid | CymitQuimica[2] |
| Purity | ≥95% | CymitQuimica[2] |
| XLogP3 | 2.1 | Angene Chemical[1] |
| Topological Polar Surface Area | 46.5 Ų | Angene Chemical[1] |
| Hydrogen Bond Donor Count | 1 | Angene Chemical[1] |
| Hydrogen Bond Acceptor Count | 4 | Angene Chemical[1] |
| Rotatable Bond Count | 2 | Angene Chemical[1] |
| InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N | CymitQuimica[2] |
Strategic Synthesis Pathway: A Two-Stage Approach
The synthesis of this compound is not widely documented in peer-reviewed literature as a standalone procedure. However, a robust and logical pathway can be constructed based on patent literature for its direct precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, followed by a well-established catalytic carboxylation. This two-stage approach offers high regioselectivity and functional group tolerance.
The overall synthetic logic involves the initial formation of a highly versatile boronic acid intermediate, which is then selectively converted to the target carboxylic acid. This avoids harsh oxidative conditions that could compromise the sensitive halogen and methoxy substituents.
Caption: Two-stage synthesis of the target acid via a boronic acid intermediate.
Experimental Protocol: Synthesis via Boronic Acid Intermediate
This protocol is a composite methodology grounded in established chemical transformations. Stage 1 is adapted from patented industrial processes for the boronic acid precursor, while Stage 2 employs a modern catalytic carboxylation.
Stage 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Based on US Patent 8,822,730 B2)[3]
-
Reaction Setup: To a solution of 2-chloro-6-fluoroanisole in an inert organic solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon), cool the reaction vessel to below -65°C.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) while maintaining the temperature. The n-BuLi performs a directed ortho-lithiation, selectively removing the proton between the fluorine and methoxy groups due to their directing effects.
-
Borylation: Quench the resulting lithiated species by slow addition of an electrophilic borate ester, such as trimethyl borate (B(OMe)₃), again ensuring the temperature is kept low.
-
Hydrolysis: After the reaction is complete, warm the mixture and hydrolyze the resulting boronate ester with an aqueous acid to yield the crude (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.
-
Isolation: The product can be isolated via extraction and crystallization. Patented methods also describe techniques for isolating the product from a mixture of water and a water-miscible organic solvent by adding a salt to induce phase separation.[3]
Stage 2: Copper-Catalyzed Carboxylation of the Boronic Acid (Based on the work of Zhang, Lu, and others)[2][4]
-
Reaction Setup: In a reaction vessel, combine the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, a copper(I) catalyst (e.g., CuCl), an N-heterocyclic carbene (NHC) ligand (e.g., IPr), and a suitable base (e.g., KOMe) in an appropriate solvent like dioxane.
-
Carboxylation: Purge the vessel and introduce carbon dioxide (CO₂) at atmospheric pressure. Heat the reaction mixture (e.g., to 60°C). The catalytic cycle involves transmetalation from boron to copper, followed by nucleophilic addition of the aryl-copper intermediate to CO₂.[4]
-
Workup: Upon completion, the reaction is quenched, and the mixture is acidified.
-
Purification: The final product, this compound, is isolated through extraction and purified by recrystallization or column chromatography. This method shows excellent functional group compatibility, leaving the chloro, fluoro, and methoxy groups intact.[2][4]
Core Application: Precursor for Advanced Herbicides
While fluorinated benzoic acids are broadly valuable in pharmaceutical development, the primary and most specifically documented application for the 4-chloro-2-fluoro-3-methoxy phenyl core is in the agrochemical sector. The corresponding boronic acid is a key building block for a class of synthetic auxin herbicides.
These herbicides are designed for potent and selective control of broadleaf weeds. The 4-chloro-2-fluoro-3-methoxyphenyl moiety is coupled with a pyridine or pyrimidine core via a Suzuki coupling reaction to form the final active ingredient.
Caption: Role as a key precursor in herbicide synthesis via Suzuki coupling.
Patents explicitly describe the synthesis of compounds such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid from this boronic acid precursor.[3] The unique electronic signature of the substituted phenyl ring is critical for the molecule's herbicidal activity and crop safety profile. Therefore, this compound serves as a direct and vital precursor for generating the necessary boronic acid intermediate used in these large-scale agrochemical syntheses.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers, typically on a research to semi-bulk scale. When sourcing this material, researchers should verify purity specifications and availability.
| Supplier | Brand/Distributor | Available Quantities | Purity |
| CymitQuimica | Fluorochem | 250mg, 1g, 5g | ≥95%[2] |
| Angene Chemical | Angene | Custom/Inquire | Inquire[1] |
Note: Availability and catalog listings are subject to change. It is recommended to contact suppliers directly for current information.
Conclusion
This compound is a specialty chemical building block whose value lies in its densely functionalized structure. While its direct applications are still emerging in the public domain, its role as a precursor to key agrochemical intermediates is well-established in patent literature. The synthetic routes, particularly through a boronic acid intermediate, are robust and leverage modern catalytic methods. For research and development teams in the agrochemical and potentially pharmaceutical sectors, this compound offers a unique scaffold for creating novel molecules with highly specific biological activities.
References
- 1. Silver(I)-catalyzed carboxylation of arylboronic esters with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu-Catalysed carboxylation of aryl boronic acids with CO2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-2-fluoro-3-methoxybenzoic acid, a halogenated and methoxylated benzoic acid derivative. Given its structural motifs, this compound is a potentially valuable building block in medicinal chemistry and agrochemical research. This document delves into its chemical properties, proposes a viable synthetic pathway, discusses its potential applications, and outlines necessary safety protocols.
Introduction and Chemical Identity
This compound, with the CAS Number 1169870-80-7, is a polysubstituted aromatic carboxylic acid.[1] Its structure incorporates a chlorine atom, a fluorine atom, and a methoxy group, functional groups known to modulate the physicochemical and biological properties of molecules. The strategic placement of these substituents on the benzoic acid core suggests its utility as a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1169870-80-7 | [1] |
| Molecular Formula | C₈H₆ClFO₃ | [1][2] |
| Molecular Weight | 204.58 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically ≥95% | [2] |
| InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N | [2] |
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with 2-chloro-6-fluoroanisole and anhydrous THF.
-
Lithiation: The solution is cooled to below -70 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The formation of the lithiated intermediate is directed by the methoxy group.
-
Carboxylation: An excess of crushed dry ice is quickly added to the reaction mixture in portions. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then washed with diethyl ether or ethyl acetate to remove any unreacted starting material. The aqueous layer is acidified to a pH of 1-2 with a hydrochloric acid solution, resulting in the precipitation of the crude product.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Low Temperature: The lithiation reaction is highly exothermic and needs to be performed at very low temperatures (typically below -70 °C) to prevent side reactions, such as decomposition of the organolithium intermediate and unwanted reactions with the solvent.
-
Inert Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent the reaction of the highly reactive organolithium species with atmospheric oxygen and moisture.
-
Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation of the lithiated intermediate.
Physicochemical and Spectroscopic Data
As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. The following table provides predicted data and typical spectral characteristics for structurally related compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (doublets or doublet of doublets) between 7.0-8.0 ppm. A singlet for the methoxy group protons around 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton, typically above 10 ppm. |
| ¹³C NMR | Resonances for aromatic carbons between 110-160 ppm, with carbons attached to electronegative atoms (Cl, F, O) showing characteristic shifts. A signal for the methoxy carbon around 55-60 ppm. A signal for the carboxylic carbon around 165-175 ppm. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry (EI) | A molecular ion peak [M]⁺ at m/z ≈ 204. A prominent fragment ion corresponding to the loss of a hydroxyl radical [M-OH]⁺ at m/z ≈ 187. Another significant fragment corresponding to the loss of a carboxyl group [M-COOH]⁺ at m/z ≈ 159. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be observable for chlorine-containing fragments. |
Applications in Research and Development
Substituted benzoic acids are a cornerstone of medicinal chemistry and agrochemical synthesis.[4][5][6][7][8][9] The specific combination of chloro, fluoro, and methoxy substituents in this compound makes it an attractive scaffold for generating novel compounds with tailored biological activities.
Caption: Potential applications of this compound.
Medicinal Chemistry
The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chloro and methoxy groups provide additional points for interaction with biological targets and can be used to fine-tune the electronic and lipophilic properties of a molecule. This compound could serve as a key intermediate in the synthesis of:
-
Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid scaffolds.[4]
-
Enzyme inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes.[7]
-
Novel heterocyclic compounds: The carboxylic acid can be readily converted to other functional groups, facilitating the synthesis of diverse heterocyclic systems with potential therapeutic applications.
Agrochemicals
The precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, is a known intermediate in the synthesis of herbicides.[3] This strongly suggests that this compound itself is a valuable building block in the agrochemical industry for the development of new and effective herbicides, fungicides, or insecticides. The halogen and methoxy substituents can contribute to the molecule's efficacy and selectivity.
Safety and Handling
This compound is classified as an irritant.[1] The following hazard and precautionary statements should be observed:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising chemical intermediate with significant potential in both pharmaceutical and agrochemical research. While detailed synthetic and spectroscopic data in the public domain are currently scarce, its structural relationship to known valuable precursors allows for the confident postulation of a reliable synthetic route and highlights its likely utility. As research in these fields continues to demand novel and diverse molecular building blocks, the importance of compounds like this compound is expected to grow.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacy180.com [pharmacy180.com]
Methodological & Application
Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology leverages a Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic compounds. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and includes essential data for the successful synthesis and characterization of the target compound.
Introduction
Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound, featuring a combination of halogen and methoxy substituents, makes it a sought-after precursor for introducing specific pharmacophores and modulating the physicochemical properties of lead compounds. The strategic placement of these functional groups is often crucial for achieving desired biological activity and pharmacokinetic profiles.
The synthesis of such polysubstituted aromatic compounds with high regioselectivity can be challenging using classical electrophilic aromatic substitution methods, which often yield mixtures of isomers. Directed ortho-Metalation (DoM) offers an elegant and highly efficient solution to this problem.[1][2] This technique relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG using a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high precision.[1][2]
In this guide, we present a robust protocol for the synthesis of this compound starting from the commercially available precursor, 1-chloro-3-fluoro-2-methoxybenzene. The methoxy group serves as the directing metalation group to facilitate a highly regioselective lithiation, followed by carboxylation with carbon dioxide to yield the desired benzoic acid derivative.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthesis of this compound via Directed ortho-Metalation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1-Chloro-3-fluoro-2-methoxybenzene | ≥98% | e.g., Sigma-Aldrich, Ambeed | 53145-38-3 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | 109-72-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | 109-99-9 |
| Dry Ice (Carbon Dioxide, solid) | - | Local supplier | 124-38-9 |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | - | 7647-01-0 |
| Diethyl Ether | ACS grade | - | 60-29-7 |
| Saturated Sodium Chloride Solution (Brine) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Argon or Nitrogen gas inlet
-
Dry ice/acetone or isopropanol cooling bath
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Part 1: Directed ortho-Metalation and Carboxylation
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup: Place the flask in a dry ice/acetone bath and cool to -78 °C.
-
Addition of Reactants: To the cooled flask, add anhydrous tetrahydrofuran (THF, e.g., 100 mL). Once the solvent has reached -78 °C, add 1-chloro-3-fluoro-2-methoxybenzene (e.g., 5.0 g, 31.1 mmol) via syringe.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, e.g., 13.7 mL, 34.2 mmol, 1.1 equivalents) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Time: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate. The solution may change color.
-
Carboxylation: While the reaction is stirring, crush a sufficient quantity of dry ice into a fine powder. Quickly and carefully, add an excess of the crushed dry ice to the reaction mixture in several portions. A significant amount of gas will evolve. The use of milled dry ice can improve yields by increasing the surface area and availability of CO₂.[3]
-
Warming: Once the addition of dry ice is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring. The mixture will typically be a thick slurry.
Part 2: Work-up and Purification
-
Quenching: Once the mixture has reached room temperature and the excess CO₂ has sublimed, slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2, check with pH paper). This will protonate the carboxylate salt and dissolve any remaining solids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (e.g., 50 mL) followed by saturated sodium chloride solution (brine, e.g., 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to afford pure this compound as a solid.
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₆ClFO₃
-
Molecular Weight: 204.58 g/mol
-
Melting Point: Varies based on purity.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.9 (d, 1H), ~7.2-7.3 (d, 1H), 4.0-4.1 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): Characteristic signals for the aromatic carbons, the methoxy carbon, and the carboxylic acid carbon.
-
Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₈H₅ClFO₃⁻: 202.99; found: 202.9.
Scientific Rationale and Causality
The success of this synthesis hinges on the principles of Directed ortho-Metalation.[2]
-
Choice of Precursor: 1-Chloro-3-fluoro-2-methoxybenzene is an ideal starting material as it possesses a potent directing metalation group (the methoxy group) and the desired substitution pattern. Its commercial availability simplifies the overall synthetic route.[4]
-
Role of the Directing Group: The methoxy group, being a Lewis base, coordinates with the Lewis acidic lithium atom of the n-butyllithium reagent.[2] This coordination brings the alkyl base into close proximity to the ortho-protons of the aromatic ring, significantly increasing their kinetic acidity and facilitating deprotonation at one of the adjacent positions.[5]
-
Regioselectivity: In 1-chloro-3-fluoro-2-methoxybenzene, there are two protons ortho to the methoxy group. The lithiation is expected to occur preferentially at the C1 position (adjacent to the fluorine atom). This is due to a combination of steric and electronic effects. The C3 position is sterically more hindered due to the adjacent chlorine atom. Furthermore, the electron-withdrawing nature of the fluorine atom at the C2 position increases the acidity of the adjacent C1 proton, favoring its abstraction.
-
Reaction Conditions: The use of a strong, non-nucleophilic base like n-butyllithium is crucial for efficient deprotonation. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate and potential reactions with the halogen substituents.[6] Anhydrous conditions are essential as organolithium reagents react rapidly with water.
-
Carboxylation: Dry ice serves as a convenient and inexpensive source of carbon dioxide, which acts as the electrophile.[3] The highly nucleophilic aryllithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidification with a protic acid, such as HCl, protonates the carboxylate to yield the final benzoic acid product.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air and reacts violently with water. Always use proper syringe and cannula techniques for transfer.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold. Wear appropriate cryogenic gloves and safety glasses.
-
Acid/Base Quenching: The quenching of the reaction with acid is exothermic. Perform this step slowly and with adequate cooling if necessary.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By employing a Directed ortho-Metalation strategy, this approach offers excellent regiocontrol, which is often difficult to achieve with other synthetic methods. This guide is intended to enable researchers in drug discovery and organic synthesis to access this valuable building block for their research endeavors.
References
- 1. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]
- 4. 1-chloro-3-fluoro-2-methoxybenzene| Ambeed [ambeed.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as crucial building blocks in medicinal chemistry and materials science. The specific arrangement of chloro, fluoro, and methoxy substituents on the benzoic acid core makes it a valuable intermediate for synthesizing complex molecules with potential biological activity. The electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group create a unique electronic environment that can be exploited in further chemical transformations.
This document provides a detailed experimental protocol for the synthesis of this compound. The outlined procedure is based on a directed ortho-lithiation of a readily available starting material, followed by carboxylation. This method is chosen for its high regioselectivity and efficiency in introducing the carboxylic acid group at the desired position, guided by the existing substituents on the aromatic ring.
Chemical Reaction Scheme
The synthesis proceeds in two main steps:
-
Directed Ortho-Lithiation: 1-Chloro-3-fluoro-2-methoxybenzene is treated with n-butyllithium (n-BuLi) at low temperature. The methoxy group directs the deprotonation to the adjacent ortho position (C2), which is activated by the fluorine atom.
-
Carboxylation: The resulting aryl lithium intermediate is quenched with solid carbon dioxide (dry ice) to form a lithium carboxylate salt.
-
Acidification: Subsequent workup with aqueous acid protonates the carboxylate to yield the final product, this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[1][2] It is also highly corrosive.[1] All handling must be done under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.[3] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[1] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available.[3]
-
Dry Ice (Solid CO₂): Dry ice is extremely cold (-78.5°C or -109.3°F) and can cause severe frostbite upon contact with skin.[4] Always handle dry ice with insulated gloves.[5][6] Use in a well-ventilated area to prevent asphyxiation, as it sublimes into large volumes of CO₂ gas.[4][7] Do not store dry ice in a sealed container, as the pressure from sublimation can cause it to explode.[4][8]
-
Anhydrous Solvents: Anhydrous solvents like tetrahydrofuran (THF) are flammable. Work in a fume hood and keep away from ignition sources.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 1-Chloro-3-fluoro-2-methoxybenzene | 160.57 | 10.0 | 1.61 g | Starting material |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL | 1.1 equivalents, pyrophoric |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | Solvent, must be dry |
| Dry Ice (Solid CO₂) | 44.01 | Excess | ~15-20 g | Quenching agent |
| Hydrochloric Acid (1 M) | - | - | As needed | For acidification |
| Diethyl Ether | - | - | ~50 mL | For extraction |
| Saturated Sodium Chloride (Brine) | - | - | ~20 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |
Detailed Experimental Protocol
1. Reaction Setup
1.1. Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.
1.2. Dry the glassware thoroughly in an oven at 120°C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.
2. Lithiation
2.1. In the reaction flask, dissolve 1.61 g (10.0 mmol) of 1-chloro-3-fluoro-2-methoxybenzene in 40 mL of anhydrous THF.
2.2. Cool the solution to -78°C using a dry ice/acetone bath.
2.3. Slowly add 4.4 mL (11.0 mmol) of 2.5 M n-butyllithium in hexanes dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70°C during the addition. A color change to yellow or orange may be observed.
2.4. Stir the reaction mixture at -78°C for 1.5 hours to ensure complete lithiation.
3. Carboxylation
3.1. While the reaction is stirring, crush approximately 15-20 g of dry ice into small pieces in a separate dry beaker. Handle with insulated gloves.[5]
3.2. Quickly remove the nitrogen inlet and add the crushed dry ice to the reaction mixture in one portion. A vigorous reaction may occur.
3.3. Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring. The mixture will gradually become a colorless or pale yellow suspension.
4. Workup and Isolation
4.1. Once the mixture has reached room temperature, quench the reaction by carefully adding 20 mL of deionized water.
4.2. Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well.
4.3. Separate the layers. Wash the organic layer with 15 mL of water.
4.4. Combine all aqueous layers. Cool the combined aqueous phase in an ice bath and acidify to a pH of approximately 2 by slowly adding 1 M hydrochloric acid. A white precipitate of the product will form.
4.5. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
5. Purification
5.1. The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
5.2. Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy.
5.3. Add a few more drops of hot ethanol until the solution is clear again.
5.4. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
5.5. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound (Molecular Weight: 204.58 g/mol [9]), should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the methoxy group.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Discussion and Mechanistic Insights
The success of this synthesis hinges on the principle of directed ortho-metalation (DoM). The methoxy group is a potent directing group, coordinating with the lithium atom of n-BuLi and lowering the activation energy for deprotonation at the adjacent ortho position. The presence of the fluorine atom at the C2 position further acidifies the proton at C3, making it the most favorable site for lithiation. This high degree of regioselectivity is a key advantage of this synthetic strategy.
The subsequent carboxylation with CO₂ is a classic method for forming carboxylic acids from organolithium reagents.[10][11] The highly nucleophilic aryl lithium species readily attacks the electrophilic carbon of carbon dioxide. It is crucial to use a large excess of dry ice to ensure complete carboxylation and to minimize side reactions, such as the formation of ketones from the reaction of the aryl lithium with the newly formed lithium carboxylate.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete lithiation due to wet glassware or solvent. | Ensure all glassware is rigorously dried and use freshly distilled or commercially available anhydrous solvents. |
| Inactive n-butyllithium. | Titrate the n-BuLi solution before use to determine its exact concentration. | |
| Reaction temperature too high during lithiation. | Maintain a consistent temperature of -78°C. Higher temperatures can lead to side reactions or decomposition of the organolithium intermediate.[12] | |
| Formation of Byproducts | Reaction of aryl lithium with the lithium carboxylate product (ketone formation). | Add the aryl lithium solution to a slurry of crushed dry ice in THF, rather than adding dry ice to the aryl lithium solution. This ensures CO₂ is always in excess. |
| Incomplete carboxylation. | Use a large excess of freshly crushed, high-surface-area dry ice. | |
| Difficulty in Purification | Oily product or incomplete crystallization. | Ensure the pH is sufficiently low (~2) during acidification to fully protonate the carboxylic acid. Try different recrystallization solvent systems. |
References
- 1. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. bocgases.co.uk [bocgases.co.uk]
- 6. cganet.com [cganet.com]
- 7. cdc.gov [cdc.gov]
- 8. Dry ice safety: do’s and don’ts – Penguin Brand Dry Ice [penguindryice.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-Chloro-2-fluoro-3-methoxybenzoic Acid in Modern Agrochemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.
Preamble: The Imperative for Advanced Chemical Scaffolds in Crop Protection
In the relentless pursuit of global food security, the agrochemical industry is confronted with a dual challenge: the escalating resistance of weeds, pests, and pathogens to existing treatments and the stringent regulatory demand for compounds with improved environmental and toxicological profiles. This landscape necessitates a move beyond conventional chemical motifs towards more complex, highly functionalized molecules. Fluorinated aromatic compounds have emerged as a cornerstone of modern agrochemical design, owing to the unique physicochemical properties imparted by fluorine. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and selectivity.[1][2][3]
It is within this context that 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS No. 1169870-80-7) is presented not as an end-product, but as a pivotal, high-value intermediate—a sophisticated building block for the next generation of herbicides. Its trifunctionalized aromatic ring offers a versatile platform for constructing novel agrochemicals with potentially unique modes of action. This guide provides an in-depth exploration of its application, focusing on its role in synthetic workflows aimed at discovering and developing new herbicidal agents.
Section 1: Physicochemical Profile and Strategic Importance
The inherent reactivity and structural features of this compound are dictated by the interplay of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating methoxy group and the carboxylic acid handle, creates a molecule primed for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1169870-80-7 | [4][5] |
| Molecular Formula | C₈H₆ClFO₃ | [4][5] |
| Molecular Weight | 204.58 g/mol | [4] |
| Appearance | Solid | [5] |
| Topological Polar Surface Area | 46.5 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
The strategic value of this intermediate lies in its potential to serve as a precursor to complex aryl-picolinates and other herbicidal scaffolds.[6] The specific substitution pattern is not accidental; it is designed to facilitate high-yield conversions and to introduce functionalities that are known to be crucial for biological activity in certain classes of herbicides.
Section 2: Core Application — Synthesis of Aryl-Picolinate Herbicides
The primary application of this compound in agrochemical research is as a key intermediate in the synthesis of poly-substituted aryl compounds, which are themselves building blocks for potent herbicides.[6] A critical transformation is its conversion to a corresponding phenylboronic acid or ester derivative. This allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), a cornerstone of modern synthetic chemistry, to link the aromatic core to a heterocyclic active moiety.
Below is a representative workflow for leveraging this acid in a hypothetical herbicidal discovery program.
Workflow Diagram: From Intermediate to Potential Herbicide
Caption: Synthetic workflow from the starting benzoic acid to a potential herbicidal molecule.
Section 3: Experimental Protocols
The following protocols are detailed, self-validating methodologies. They include rationale for key steps and are based on established synthetic transformations for similar substrates.[6]
Protocol 3.1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid derivative
This protocol outlines the conversion of the benzoic acid to a boronic acid derivative, a crucial step for subsequent cross-coupling reactions. The synthesis of a related compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, has been described as an intermediate for herbicides.[6]
Objective: To synthesize a boronic acid or ester from this compound for use in Suzuki coupling.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of this compound in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Rationale: Anhydrous conditions are critical as organolithium reagents like n-BuLi are highly reactive with water. The low temperature is necessary to control the reactivity of the lithiation step and prevent side reactions.
-
-
Lithiation: Slowly add 2.2 equivalents of n-BuLi dropwise to the solution, maintaining the temperature at -78°C. Stir the reaction mixture for 2 hours.
-
Rationale: The first equivalent of n-BuLi deprotonates the carboxylic acid. The second equivalent performs a directed ortho-metalation, selectively removing a proton from the aromatic ring. The position of lithiation is directed by the substituents on the ring.
-
-
Borylation: To the resulting deep-red solution, add 1.5 equivalents of triisopropyl borate dropwise, ensuring the temperature remains below -65°C.
-
Rationale: The highly nucleophilic lithiated intermediate attacks the electrophilic boron atom of the borate ester.
-
-
Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M HCl.
-
Rationale: The acidic workup hydrolyzes the borate ester to the desired boronic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Rationale: Washing removes inorganic salts and residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid derivative.
-
Self-Validation: The product can be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.
-
Protocol 3.2: Suzuki Cross-Coupling for Herbicide Candidate Synthesis
Objective: To couple the synthesized boronic acid with a heterocyclic halide to form the final product.
Materials:
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid derivative (from Protocol 3.1)
-
A suitable heterocyclic halide (e.g., a 6-halo-4-aminopicolinate derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the boronic acid derivative (1.1 eq), the heterocyclic halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing: Add the solvent and thoroughly degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Rationale: Oxygen can deactivate the palladium catalyst, so its removal is crucial for an efficient reaction.
-
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to isolate the final herbicidal candidate.
-
Self-Validation: Characterize the final compound using NMR, HRMS, and HPLC to confirm its identity and purity.
-
Section 4: Postulated Mode of Action for Derived Herbicides
Benzoic acid derivatives and picolinic acids are known to function as synthetic auxins .[7] Auxins are a class of plant hormones that, at unnaturally high concentrations, disrupt normal plant growth processes, leading to uncontrolled, disorganized growth and ultimately plant death, particularly in broadleaf weeds.
Signaling Pathway Diagram: Synthetic Auxin Action
Caption: Postulated mode of action for herbicides derived from this compound.
By using this compound as a building block, researchers can synthesize novel molecules that are recognized by the plant's auxin receptor system (like the TIR1/AFB proteins). This interaction leads to the degradation of Aux/IAA repressor proteins, which in turn unleashes Auxin Response Factors (ARFs). The subsequent massive transcription of growth-related genes leads to the herbicidal effect. The specific substitution pattern on the aromatic ring, originating from our starting intermediate, is critical for optimizing the binding affinity to the receptor and ensuring the molecule's stability within the plant.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-2-fluoro-3-methoxybenzoic Acid as a Strategic Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Scaffold for Modern Chemistry
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic value of a building block is measured by its versatility, reactivity, and the functional complexity it can impart to a target molecule. 4-Chloro-2-fluoro-3-methoxybenzoic acid stands out as a premier example of such a scaffold. Its polysubstituted aromatic ring, adorned with four distinct and orthogonally reactive functional groups, offers chemists a powerful tool for constructing complex molecular architectures.
The unique arrangement of a carboxylic acid, a methoxy ether, and two different halogens (chlorine and fluorine) on a benzene core provides multiple, chemoselective handles for synthetic elaboration. The carboxylic acid serves as a classical anchor for amide and ester formation, fundamental linkages in countless biologically active compounds. Concurrently, the halogenated framework provides a platform for modern cross-coupling reactions and fine-tunes the electronic and pharmacokinetic properties of derivative molecules, such as metabolic stability and target-binding affinity.[1] This guide provides an in-depth exploration of the properties, reactivity, and proven protocols for leveraging this compound in advanced synthetic applications.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1169870-80-7 | [2][3] |
| Molecular Formula | C₈H₆ClFO₃ | [2][3] |
| Molecular Weight | 204.58 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| XLogP3 | 2.1 | [3] |
Table 2: GHS Safety Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
| Warning | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Core Reactivity & Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these sites is key to designing logical, efficient synthetic routes.
-
The Carboxylic Acid Handle: This is the most readily accessible functional group for derivatization. It serves as an electrophilic precursor for forming robust amide and ester bonds, which are cornerstones of peptide synthesis and the development of prodrugs and other therapeutics.[5]
-
The Halogenated Aromatic Core: The chloro and fluoro substituents are not merely passive decorations. They profoundly influence the electron density of the aromatic ring, affecting the pKa of the carboxylic acid and the reactivity of the entire scaffold. Furthermore, the chloro group serves as a potential handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds, although derivatization to a boronic acid or ester is a more common strategy for Suzuki couplings.[6][7] The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]
Caption: Key reactive sites and strategic functions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each step. They represent foundational transformations for which this building block is ideally suited.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Principle: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[8] This intermediate readily reacts with a primary or secondary amine to form the desired amide. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields, particularly with less reactive amines.[5] This approach is favored for its mild conditions, which preserve sensitive functional groups elsewhere in the molecule.
Caption: Workflow for EDC/HOBt amide coupling.
Methodology:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure: a. To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 205 mg, 1.0 mmol). b. Dissolve the acid in anhydrous DMF (5 mL). c. Add the amine (1.1 mmol), HOBt (162 mg, 1.2 mmol), and DIPEA (0.44 mL, 2.5 mmol). d. Stir the solution at room temperature for 5 minutes. e. Add EDC hydrochloride (230 mg, 1.2 mmol) in one portion. A slight exotherm may be observed. f. Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: a. Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). b. Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide.
Protocol 2: Fischer-Speier Esterification
Principle: This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] Using a large excess of the alcohol (e.g., methanol, which also acts as the solvent) drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Methodology:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Methanol (reagent grade, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask with reflux condenser, heating mantle
-
-
Procedure: a. Suspend this compound (e.g., 1.02 g, 5.0 mmol) in methanol (25 mL) in a round-bottom flask. b. Carefully add concentrated sulfuric acid (27 µL, 0.5 mmol) dropwise while stirring. c. Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). d. Maintain reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure. c. Dissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated NaHCO₃ solution (2 x 25 mL) until effervescence ceases. d. Wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl ester, which can be further purified by chromatography if necessary.
Protocol 3: Application in Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide under palladium catalysis.[7][10] While the chloro-substituent on the building block can be used directly, this often requires forcing conditions. A more versatile strategy involves converting the chloroaromatic into a more reactive boronic ester. The resulting product can then be coupled with a wide variety of aryl or vinyl halides. This two-step sequence vastly expands the synthetic utility of the original scaffold.
Caption: Two-stage workflow for Suzuki coupling applications.
Methodology (Part A: Miyaura Borylation):
-
Reagents & Equipment:
-
Ester or amide of this compound (1.0 eq)
-
Bis(pinacolato)diboron (B₂(pin)₂, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)
-
Potassium Acetate (KOAc, 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
-
Procedure: a. In an oven-dried flask, combine the starting chloro-aromatic (1.0 mmol), B₂(pin)₂ (305 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and KOAc (294 mg, 3.0 mmol). b. Evacuate and backfill the flask with nitrogen three times. c. Add anhydrous 1,4-dioxane (5 mL) via syringe. d. Heat the mixture to 80-90°C and stir for 12-24 hours. e. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. f. Concentrate the filtrate and purify by column chromatography to isolate the boronic ester.
Methodology (Part B: Suzuki Coupling):
-
Reagents & Equipment:
-
Aryl boronic ester from Part A (1.0 eq)
-
Aryl halide (Ar-X, e.g., 4-bromopyridine, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
2M Aqueous Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Toluene or 1,4-Dioxane
-
-
Procedure: a. To a flask, add the aryl boronic ester (1.0 mmol), aryl halide (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol). b. Evacuate and backfill with nitrogen three times. c. Add toluene (5 mL) followed by 2M K₂CO₃ solution (1.5 mL, 3.0 mmol). d. Heat the biphasic mixture to 90-100°C with vigorous stirring for 4-12 hours. e. Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. g. Purify by column chromatography to yield the final biaryl product.
Application Spotlight: Synthesis of a Kinase Inhibitor Fragment
This hypothetical synthesis demonstrates how the protocols above can be combined to build a molecular scaffold relevant to the development of tyrosine kinase inhibitors, which often feature a substituted biaryl amide core.[11]
Caption: Multi-step synthesis of a kinase inhibitor-like fragment.
This route first utilizes the carboxylic acid for amide bond formation with a substituted aniline. The chloro-group on the resulting intermediate is then leveraged in a Suzuki coupling to introduce a heterocyclic moiety, a common feature in kinase inhibitors. This demonstrates a logical and efficient use of the building block's orthogonal reactivity.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for synthetic innovation. Its pre-installed array of functional groups allows for rapid and diverse molecular elaboration through well-established and reliable chemical transformations. By providing access to amide, ester, and biaryl structures from a single starting material, it accelerates the discovery and development of novel chemical entities for researchers, scientists, and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. hepatochem.com [hepatochem.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
reaction mechanisms involving 4-Chloro-2-fluoro-3-methoxybenzoic acid
An In-Depth Guide to the Reaction Mechanisms of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
This document provides a detailed exploration of the chemical reactivity and synthetic utility of this compound (CAS No. 1169870-80-7). Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple protocols to explain the underlying mechanistic principles that govern the compound's behavior. We will examine reactions at both the carboxylic acid moiety and the substituted aromatic ring, providing field-proven insights and actionable protocols.
Compound Profile and Strategic Importance
This compound is a polysubstituted aromatic carboxylic acid. Its synthetic value stems from the unique interplay of its functional groups: a carboxylic acid for derivatization, and chloro, fluoro, and methoxy substituents that precisely modulate the electronic and steric properties of the aromatic ring. This substitution pattern makes it a valuable building block for creating complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1169870-80-7 | [3] |
| Molecular Formula | C₈H₆ClFO₃ | [4] |
| Molecular Weight | 204.58 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Hazard Codes | H315, H319, H335 | [3] |
Critical Safety & Handling Precautions
As a hazardous substance, this compound must be handled with appropriate care. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Core Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Section 1: Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most accessible functional handle for derivatization. Standard transformations like esterification and amidation are fundamental to leveraging this building block in multi-step syntheses.
Fischer-Speier Esterification
This acid-catalyzed reaction converts the carboxylic acid into an ester, a common strategy for protecting the acid, increasing lipophilicity, or preparing for subsequent reactions like reductions or cross-couplings.
The Fischer-Speier esterification is an equilibrium-driven process initiated by the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of a water molecule yield the ester.
The substituents on the aromatic ring influence this mechanism:
-
Inductive Effects: The ortho-fluoro and ortho-chloro substituents are strongly electron-withdrawing, which slightly enhances the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The presence of two ortho substituents (fluoro and the adjacent methoxy group) creates steric congestion around the carboxylic acid. This can hinder the approach of bulky alcohols, potentially slowing the reaction rate compared to an unsubstituted benzoic acid. Therefore, using a small, unhindered alcohol like methanol or ethanol as both reactant and solvent is the most effective strategy to drive the equilibrium toward the product.
This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise. The addition is exothermic.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur. c. Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate. d. Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude ester can be purified by silica gel column chromatography if necessary.
Expected Product Characterization (Methyl Ester):
-
¹H NMR (predicted): Expect aromatic protons as doublets or doublet of doublets between 7.0-8.0 ppm. The methoxy group from the ester will appear as a singlet around 3.9 ppm, and the aromatic methoxy group will be a singlet around 3.9-4.1 ppm.
-
¹³C NMR (predicted): Carbonyl carbon around 165 ppm. Aromatic carbons from 110-160 ppm, showing C-F and C-Cl couplings. Methoxy carbons around 52-56 ppm.
Amide Coupling via Carbodiimide Activation
Amide bond formation is one of the most frequent reactions in medicinal chemistry. Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a reliable method to form amides under mild conditions.
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct, reducing yield. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly intercepts the O-acylisourea to form an activated HOBt-ester. This new intermediate is less prone to side reactions and readily undergoes nucleophilic attack by the desired amine to form the stable amide bond. A tertiary amine base (e.g., DIPEA) is used to neutralize the HCl salt of EDC and the proton released during the reaction.
This protocol is adapted from standard EDC/HOBt coupling procedures.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl solution, Saturated NaHCO₃ solution, Brine
Procedure:
-
Activation: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 2: Reactions of the Aromatic Ring
The halogen substituents on the aromatic ring open possibilities for reactions that form new carbon-carbon or carbon-heteroatom bonds directly on the ring.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and resist nucleophilic attack, the substituents on this molecule activate it for SNAr.
SNAr proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The aromaticity is temporarily broken. In the second step, the leaving group is eliminated, restoring aromaticity.
For this compound:
-
Activation: The ring is made electron-deficient by the strong inductive effect of the fluoro, chloro, and deactivating carboxyl groups.
-
Leaving Group Ability: In SNAr, the C-F bond is typically more reactive than the C-Cl bond. This is because the highly electronegative fluorine atom polarizes the carbon bond more effectively, making it more susceptible to nucleophilic attack, and it is better at stabilizing the negative charge in the rate-determining addition step.[5]
-
Regioselectivity: Attack is favored at the C2 position (bearing the fluorine) due to the strong activation provided by the ortho-carboxyl group (after deprotonation under basic conditions) and the superior leaving group ability of fluoride.
Displacement of the ortho-fluoro group with nucleophiles like organolithium or Grignard reagents has been demonstrated on unprotected ortho-fluorobenzoic acids.[6]
-
Deprotonation: Treat the benzoic acid with 2 equivalents of a very strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) to form the dianion (carboxylate and lithiated aryl).
-
Nucleophilic Attack: Introduce a nucleophile (e.g., an alkoxide like NaOMe, or an amine) which would preferentially attack the C2 position.
-
Workup: Quench the reaction with an acid to protonate the carboxylate and yield the substituted product.
Application in Suzuki-Miyaura Cross-Coupling
While the benzoic acid itself is not a direct partner in Suzuki couplings, it is a logical precursor to a highly valuable intermediate: 4-chloro-2-fluoro-3-methoxyphenylboronic acid . This boronic acid is a key building block for a class of potent herbicides.[1][7] The synthesis of this boronic acid typically starts from 2-chloro-6-fluoroanisole via directed ortho-metalation, a process that highlights the synthetic importance of this substitution pattern.[7][8]
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our derived boronic acid) and an organic halide or triflate. It is a powerful tool for C-C bond formation. The cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
This protocol is a representative example for coupling 4-chloro-2-fluoro-3-methoxyphenylboronic acid with an aryl bromide.
Materials:
-
4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.0 eq)
-
Aryl bromide (e.g., methyl 4-aminopicolinate derivative) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, the boronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo and purify the crude biaryl product by column chromatography.
References
- 1. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 [chemicalbook.com]
- 2. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
Application Notes & Protocols for the Characterization of 4-Chloro-2-fluoro-3-methoxybenzoic acid
Abstract
This comprehensive guide provides a suite of detailed analytical methodologies for the robust characterization of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural steps to explain the scientific rationale behind the selection of techniques and parameters. It is designed for researchers, analytical scientists, and drug development professionals requiring a thorough understanding and practical application of techniques for structural elucidation, purity assessment, and physicochemical profiling. Protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA) are detailed, underpinned by principles of scientific integrity and method validation.
Introduction: The Analytical Imperative
This compound is a highly functionalized aromatic building block. Its unique substitution pattern—featuring a carboxylic acid, a methoxy group, and two different halogens—imparts specific chemical properties that are critical for its intended use, for instance, as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of these substituents governs its reactivity, solubility, and potential biological activity. Therefore, unambiguous characterization is not merely a quality control checkpoint but a foundational requirement for successful research and development.
This guide presents an integrated analytical workflow, demonstrating how a combination of orthogonal techniques can provide a complete and confident profile of the molecule's identity, purity, and stability.
Foundational Physicochemical Properties
A prerequisite to any analytical method development is understanding the basic physicochemical properties of the analyte. These parameters inform decisions on solvent selection, chromatographic conditions, and sample preparation.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₆ClFO₃ | [1] |
| Molecular Weight | 204.58 g/mol | [1][2] |
| Monoisotopic Mass | 203.999 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Storage | Sealed in dry, room temperature conditions |
Application Scientist's Note: The XLogP3 value of 2.1 suggests moderate lipophilicity, making the compound well-suited for reverse-phase HPLC. The presence of a single carboxylic acid proton (Hydrogen Bond Donor) and multiple acceptor sites (oxygens, fluorine) indicates the potential for hydrogen bonding, which can influence its crystalline structure and IR spectrum.[3]
Integrated Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. No single method can confirm structure, quantify purity, and assess stability. The following workflow illustrates the logical sequence of analysis, where each technique provides complementary information.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR provides specific information about the fluorine substituent. The chemical shifts and coupling constants provide definitive evidence of the substitution pattern on the aromatic ring.[4][5]
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons are expected in the δ 6.5-8.0 ppm region.[6] Due to the substitution pattern, complex splitting (doublets of doublets) is anticipated for the two adjacent aromatic protons.
-
The methoxy (-OCH₃) protons will appear as a singlet, typically in the δ 3.8-4.0 ppm range.
-
The carboxylic acid proton (-COOH) will be a broad singlet, highly deshielded, appearing at δ 10-13 ppm, and its position can be concentration-dependent.[7] This peak will disappear upon D₂O exchange.
-
-
¹³C NMR: Aromatic carbons typically resonate between δ 110-160 ppm.[5] The carbonyl carbon of the carboxylic acid is expected further downfield, around δ 165-185 ppm.[7] Carbons directly attached to electronegative atoms (Cl, F, O) will be significantly shifted.
-
¹⁹F NMR: A single resonance is expected, with coupling to adjacent aromatic protons.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton, which can sometimes exchange too rapidly in CDCl₃ containing traces of water.[7]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the -COOH proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum, if necessary, to simplify the signal. Reference to an external standard like CFCl₃ (δ 0 ppm).
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze chemical shifts and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while fragmentation patterns (MS/MS) offer further structural clues.[8]
Expected Spectral Features:
-
Molecular Ion (M): The nominal mass is 204. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak (corresponding to the ³⁷Cl isotope).
-
Fragmentation: In negative ion mode (ESI-), the most likely initial fragmentation is the loss of the acidic proton to form [M-H]⁻ at m/z 203. Subsequent fragmentation of this ion often involves decarboxylation (loss of CO₂), a common pathway for carboxylic acids.[9]
Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an electrospray ionization (ESI) source.
-
Chromatography: Use the HPLC method described in Section 5. This ensures that the peak being analyzed by MS corresponds to the main peak in the UV chromatogram.
-
MS Acquisition (Negative Ion Mode):
-
Ion Source: ESI (-).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for signal intensity (e.g., 10 L/min, 300 °C).
-
-
MS/MS Fragmentation:
-
Select the [M-H]⁻ ion (m/z 203) as the precursor for collision-induced dissociation (CID).
-
Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
Data Analysis:
-
Confirm the mass of the molecular ion and its isotopic pattern.
-
For HRMS data, calculate the elemental composition and compare it to the theoretical formula (C₈H₆ClFO₃).
-
Analyze the MS/MS fragments to propose logical fragmentation pathways.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[11] For this compound, it will verify the characteristic vibrations of the carboxylic acid and the aromatic ring.
Expected Spectral Features: [3][7]
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between acid dimers.[12]
-
C=O Stretch (Carbonyl): A strong, sharp band around 1690-1710 cm⁻¹ for the hydrogen-bonded dimer.[12]
-
C-O Stretch & O-H Bend: Bands in the 1210-1440 cm⁻¹ region.[3]
-
Aromatic C=C Stretch: Medium intensity bands around 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹.[6]
-
C-H Stretch (Aromatic & Methyl): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
-
C-F and C-Cl Stretches: Typically found in the fingerprint region below 1200 cm⁻¹.
Protocol: ATR-FTIR Analysis
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum (background subtraction, ATR correction if needed) and identify the characteristic absorption bands corresponding to the expected functional groups.
Chromatographic Purity and Quantification
Rationale: Reverse-phase HPLC with UV detection is the industry-standard method for determining the purity of small organic molecules.[13] The carboxylic acid's polarity is moderated by the aromatic ring, making it ideal for separation on a C18 column. An acidic mobile phase is used to suppress the ionization of the carboxyl group, ensuring good peak shape and retention.[14]
Protocol: HPLC-UV Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar aromatic compounds.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to keep the analyte in its neutral form for better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good resolution for aromatic compounds. |
| Gradient | 30% B to 95% B over 20 min | A gradient ensures elution of the main peak with good resolution from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detector | UV Diode Array (DAD) | Set at 254 nm or at the λ-max determined from a UV scan. DAD allows for peak purity analysis. |
| Diluent | Acetonitrile/Water (50:50) | A mixture that ensures complete dissolution of the sample. |
System Suitability & Validation: Before sample analysis, the method must be validated according to established guidelines (e.g., IUPAC, ICH).[16][17][18]
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%. Tailing factor should be between 0.8 and 1.5.
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions over a relevant concentration range (e.g., 0.01 - 1.0 mg/mL). Plot peak area vs. concentration; the correlation coefficient (r²) should be >0.999.
-
Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Thermal & Physicochemical Properties
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a compound. DSC determines the melting point and can indicate purity, while TGA assesses thermal stability and decomposition behavior.[19][20][21]
Protocol: Thermal Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan. Crimp the pan with a pierced lid.
-
DSC Method:
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well past the melting point (e.g., 250 °C).
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
-
TGA Method:
-
Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a high temperature (e.g., 600 °C).
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.[20]
-
TGA: Determine the onset temperature of decomposition, identified by a significant weight loss. The absence of weight loss before the melting point indicates the material is not a hydrate and is free of residual solvent.[22]
-
Conclusion
The analytical protocols and application notes detailed in this guide provide a robust framework for the complete characterization of this compound. By integrating data from orthogonal techniques—NMR, MS, FT-IR, HPLC, and Thermal Analysis—a scientist can confidently establish the compound's identity, purity, and key physicochemical properties. Adherence to these scientifically-grounded methods, including system suitability and validation principles, ensures data integrity and is essential for advancing research and development in any field utilizing this important chemical intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]
- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 13. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. publications.iupac.org [publications.iupac.org]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. mt.com [mt.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Scale-Up Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Polysubstituted Aromatic Intermediate
4-Chloro-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound, representing a key structural motif in the development of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a carboxylic acid for further derivatization, and a specific arrangement of chloro, fluoro, and methoxy groups—makes it a valuable building block. The precise regiochemistry of these substituents is crucial for biological activity, directing molecular interactions and influencing pharmacokinetic properties.
The synthesis of such polysubstituted aromatics, however, presents significant challenges, particularly when transitioning from laboratory-scale discovery to pilot-plant or manufacturing-scale production. Standard electrophilic aromatic substitution methods often yield mixtures of isomers, leading to complex purification processes and low yields of the desired product.[1] This guide provides a comprehensive overview of the strategic considerations and a detailed protocol for the scalable synthesis of this compound, focusing on a regioselective approach using Directed ortho-Metalation (DoM).
Synthetic Strategy: The Power of Directed ortho-Metalation (DoM)
The most effective and regioselective strategy for the synthesis of this compound is a two-step sequence commencing with the Directed ortho-Metalation (DoM) of a suitable precursor, followed by carboxylation.
The chosen starting material is 1-chloro-3-fluoro-2-methoxybenzene (also known as 2-chloro-6-fluoroanisole). In this molecule, the methoxy group (-OCH₃) serves as a potent Directed Metalation Group (DMG). The heteroatom of the DMG coordinates to a strong organolithium base, facilitating the deprotonation of the proximal ortho position.[1][2] This effect, known as the Complex-Induced Proximity Effect (CIPE), ensures high regioselectivity.[2]
The fluorine and chlorine substituents also influence the acidity of the aromatic protons. Deprotonation is favored at the C4 position, which is ortho to the methoxy group and situated between the two halogen atoms.[3] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (CO₂), to install the carboxylic acid moiety.
Diagram 1: Synthetic Workflow
Scale-Up Considerations: From Milligrams to Kilograms
Transitioning organolithium reactions from benchtop to large-scale production requires meticulous attention to process parameters to ensure safety, efficiency, and product quality.[4]
1. Thermal Management: Directed ortho-metalation reactions are typically performed at cryogenic temperatures (-78°C is common) to maintain the stability of the aryllithium intermediate and prevent side reactions.[5] On a large scale, efficient heat removal is critical. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[6]
-
Reactor Design: Jacketed reactors with high-performance heat transfer fluids are essential. The choice of reactor material and the design of the agitator to ensure good mixing and heat transfer are paramount.[7]
-
Controlled Addition: The organolithium reagent must be added slowly and sub-surface to the cooled solution of the starting material. This allows the cooling system to manage the exothermic nature of the reaction and maintain a stable internal temperature.[6]
2. Reagent Handling and Safety: Organolithium reagents like n-butyllithium are pyrophoric and react violently with moisture.[8][9] Large-scale handling necessitates specialized equipment and stringent safety protocols.
-
Inert Atmosphere: The entire process must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent and the risk of fire.[10]
-
Transfer Lines: Reagents should be transferred via pressure-equalized addition funnels or cannula techniques using dedicated, dry transfer lines.[11]
-
Quenching: A detailed and validated quenching protocol for excess organolithium reagent is a critical safety requirement. A non-protic, high-boiling point solvent like toluene should be used for dilution, followed by the slow addition of a quenching agent like isopropanol.[8][12]
3. Carboxylation Process: The introduction of carbon dioxide must also be carefully controlled.
-
CO₂ Source: Solid CO₂ (dry ice) is often used in the lab, but for larger scales, a controlled flow of gaseous CO₂ is preferable for better temperature and stoichiometry management.
-
Mixing: Vigorous agitation is necessary to ensure efficient mass transfer between the gas/solid CO₂ and the reaction mixture.
Detailed Synthesis Protocol
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloro-3-fluoro-2-methoxybenzene | ≥98% | Commercially Available | Store under inert atmosphere. |
| n-Butyllithium (2.5 M in hexanes) | Reagent | Commercially Available | Pyrophoric. Handle with care.[8] |
| Tetrahydrofuran (THF) | Anhydrous | Solvent Purification System | Must be dry and oxygen-free. |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) or Gas | Commercially Available | |
| Hydrochloric Acid (HCl) | 37% (w/w) | Reagent | Corrosive. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen/argon inlet.
-
Pressure-equalized addition funnel.
-
Cryogenic cooling system.
-
Inert gas manifold.
Procedure:
-
Reactor Setup: Assemble the reactor system and dry all glassware in an oven overnight. Assemble the reactor while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: Charge the reactor with 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (10 volumes).
-
Cooling: Cool the reactor contents to -78°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Slowly add n-butyllithium (1.1 eq) to the stirred solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed -70°C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78°C for an additional hour. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Carboxylation: Quench the reaction by adding crushed dry ice in portions or by bubbling CO₂ gas through the solution at a controlled rate, while maintaining the temperature below -65°C.
-
Warm-up: Once the addition of CO₂ is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Aqueous Workup: Carefully quench the reaction mixture by the slow addition of water. Adjust the pH to approximately 2-3 with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford a white to off-white solid.
Analytical Quality Control
Rigorous analytical monitoring is crucial for process control and ensuring the final product meets the required specifications.[13]
| Technique | Purpose | Typical Conditions |
| HPLC | Purity assessment, quantification of impurities | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid.[14][15] Detection: UV at 254 nm. |
| ¹H and ¹⁹F NMR | Structural confirmation, identification of regioisomers | Solvent: DMSO-d₆ or CDCl₃. Allows for unambiguous identification of the desired product and potential isomeric impurities. |
| LC-MS | Identification of impurities and byproducts | Provides molecular weight information for unknown peaks observed in the HPLC chromatogram. |
| Titration | Potency of n-butyllithium solution | Double titration with a suitable standard (e.g., diphenylacetic acid) before use is critical for accurate stoichiometry.[6] |
Potential Impurities and Side Reactions
Understanding the potential impurity profile is key to developing a robust purification strategy.[13]
-
Unreacted Starting Material: Incomplete lithiation will result in the presence of 1-chloro-3-fluoro-2-methoxybenzene.
-
Isomeric Benzoic Acids: Although DoM is highly regioselective, minor amounts of other isomers could form if deprotonation occurs at other positions.
-
Over-metalation Products: If excess n-butyllithium is used, or if the reaction temperature is not well-controlled, di-lithiated species could form, leading to dicarboxylic acid impurities after carboxylation.
-
Products of Reaction with Solvent: At elevated temperatures, the aryllithium intermediate can react with the THF solvent.
Diagram 2: Key Process Control Points
Conclusion
The scale-up synthesis of this compound via Directed ortho-Metalation is a robust and highly regioselective method. Success at a larger scale is contingent upon a thorough understanding of the reaction mechanism, meticulous control over key process parameters—particularly thermal management and reagent handling—and the implementation of stringent safety protocols. The detailed protocol and considerations outlined in this application note provide a solid framework for researchers and process chemists to safely and efficiently produce this valuable chemical intermediate.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cryogenic Heat Transfer | Technifab Products, Inc. [technifab.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epfl.ch [epfl.ch]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
Application Note: High-Purity Recovery of 4-Chloro-2-fluoro-3-methoxybenzoic Acid from Crude Synthetic Mixtures
Abstract and Introduction
4-Chloro-2-fluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid featuring a unique arrangement of electron-withdrawing and donating groups. Its structural complexity makes it a valuable building block and key intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors.[1][2] The successful development of active pharmaceutical ingredients (APIs) and other fine chemicals is critically dependent on the purity of such starting materials. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent steps, and introduce toxicological risks.
This application note provides a comprehensive guide for researchers, chemists, and process development professionals on robust and scalable methods for the purification of crude this compound (C₈H₆ClFO₃, MW: 204.58 g/mol ).[3][4] We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification choice. This guide details three primary methodologies: initial cleanup via Acid-Base Extraction , bulk purification and polishing via Recrystallization , and high-resolution separation via Flash Column Chromatography for challenging impurity profiles.
Physicochemical Profile and Impurity Analysis
An effective purification strategy begins with a thorough understanding of the target molecule's properties and the likely contaminants.
Physicochemical Properties
The properties of this compound dictate its behavior in various solvent systems. While extensive experimental data is proprietary, a summary of known and analogous data provides a strong foundation for protocol development.
| Property | Value / Observation | Rationale for Purification |
| Molecular Formula | C₈H₆ClFO₃ | - |
| Molecular Weight | 204.58 g/mol [3][4] | - |
| Appearance | White to off-white solid[3] | Discoloration often indicates organic impurities. |
| Acidity (pKa) | Estimated ~3-4 | The acidic proton of the carboxylic acid is the key to separation from neutral or basic impurities via acid-base extraction. |
| Solubility | Poorly soluble in water; Soluble in aqueous base (e.g., NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate).[5][6] | Differential solubility is the fundamental principle behind both extraction and recrystallization. |
| Melting Point | Expected to be a high-melting solid, similar to related compounds (e.g., 190-210 °C).[1][6] | A sharp melting point is a key indicator of high purity. A broad or depressed range suggests the presence of impurities. |
Common Impurity Profile
Crude this compound may contain a variety of impurities stemming from its synthesis. A common synthetic route involves the hydrolysis of a corresponding methyl or ethyl ester. Therefore, likely impurities include:
-
Unreacted Ester Precursor: (e.g., Methyl 4-chloro-2-fluoro-3-methoxybenzoate) - A neutral impurity, easily removed by acid-base extraction.
-
Starting Materials & Reagents: Residual reagents from prior synthetic steps.
-
Isomeric Byproducts: Regioisomers formed during aromatic substitution reactions. These can be challenging to remove due to similar physicochemical properties.
-
Residual Solvents: Organic solvents used during the reaction or initial workup.
-
Colored Impurities: High molecular weight, conjugated byproducts that can often be removed with activated carbon.
Method 1: Purification by Acid-Base Extraction
This technique serves as a robust first-pass purification to remove neutral and basic impurities from the acidic target compound.
Principle of Separation
The carboxylic acid functional group is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral organic impurities, such as an unreacted ester precursor, will remain in a water-immiscible organic solvent. After separating the layers, the aqueous phase containing the desired product is re-acidified, causing the purified carboxylic acid to precipitate out of the solution.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution.
-
Expert Insight: NaHCO₃ is generally preferred as it is a weaker base, reducing the risk of hydrolyzing any remaining ester impurities. Vent the funnel frequently to release CO₂ gas produced during neutralization.
-
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of 1 M NaHCO₃ solution to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time to ensure complete extraction.
-
Back-Wash: (Optional but recommended) Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL of ethyl acetate) to remove any lingering neutral impurities. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring. The product will begin to precipitate as a white solid. Continue adding HCl until the solution is acidic (pH ≈ 2, check with pH paper) and no further precipitation is observed.
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity, particularly after an initial cleanup by acid-base extraction. It is ideal for removing impurities that have a similar acidity but different solubility profiles, such as isomeric byproducts.
Principle of Separation
The core principle is the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).
Solvent Selection
Selecting the right solvent is the most critical step. A mixed-solvent system often provides the best results for substituted benzoic acids.[7] An Ethanol/Water system is an excellent starting point.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Moderate | Good primary solvent. |
| Water | Very Low | Insoluble | Excellent anti-solvent. |
| Ethanol / Water | High (in hot mixture) | Very Low (in cold mixture) | A promising mixed-solvent system allowing for fine-tuned solubility control. |
| Toluene | Moderate | Low | A non-polar option, potentially useful for removing non-polar impurities. |
| Ethyl Acetate | High | Moderate | May be too good a solvent, leading to poor recovery. |
Workflow Diagram: Recrystallization
Caption: Workflow for purification via mixed-solvent recrystallization.
Detailed Protocol (Ethanol/Water System)
-
Dissolution: Place the acid-base extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, with gentle heating (on a hot plate) and stirring, until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon (approx. 1-2% by weight), and swirl. Gently reheat to a boil for 2-3 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the carbon.
-
Induce Saturation: To the clear, hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (in the same ratio used for crystallization) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Method 3: Flash Column Chromatography
When impurities are structurally very similar to the target compound (e.g., regioisomers), making separation by recrystallization difficult, flash column chromatography is the method of choice.
Principle of Separation
This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).[8] Compounds that interact more strongly with the polar silica gel will move down the column more slowly, while less polar compounds will be carried down faster by the eluent, effecting a separation. For carboxylic acids, it is often beneficial to add a small amount (~0.5-1%) of acetic acid or formic acid to the eluent system to suppress the deprotonation of the analyte, which prevents peak "tailing" and leads to sharper separation.
Parameter Selection (TLC Optimization)
Before running a column, the eluent system must be optimized using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4, and there is good separation from all impurities.
| Eluent System (v/v) | Expected Rf of Product | Comments |
| 30% Ethyl Acetate in Hexanes + 1% Acetic Acid | ~0.35 | Good starting point for separating moderately polar compounds. |
| 50% Ethyl Acetate in Hexanes + 1% Acetic Acid | ~0.5 | For faster elution if the compound is retained too strongly. |
| 5% Methanol in Dichloromethane + 0.5% Acetic Acid | ~0.4 | A more polar system, useful if the compound does not move in Hexanes/EtOAc. A similar system has been reported for a related compound.[9] |
Workflow Diagram: Flash Column Chromatography
Caption: General workflow for purification by flash column chromatography.
Detailed Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude material in a minimum amount of the eluent or dichloromethane.
-
Expert Insight: For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Using positive pressure (flash chromatography), begin eluting the sample, collecting the eluate in a series of test tubes (fractions).
-
Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly purified compound.
Conclusion and Recommended Strategy
The optimal purification strategy for this compound depends on the specific impurity profile of the crude material.
-
Acid-Base Extraction is a highly effective and scalable initial step for removing non-acidic impurities.
-
Recrystallization is the preferred method for achieving high bulk purity, especially after an acid-base wash. It is efficient and generally avoids the use of large volumes of solvent required for chromatography.
-
Flash Column Chromatography is a powerful, high-resolution tool best reserved for separating challenging, structurally similar impurities that cannot be removed by other means.
For achieving the highest purity suitable for pharmaceutical and other sensitive applications, a multi-step approach is recommended: First, perform an acid-base extraction for initial cleanup, followed by a careful recrystallization from an optimized solvent system like ethanol/water. Purity should be confirmed at each stage by appropriate analytical methods such as TLC, HPLC, and melting point analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 6. Cas 394-42-3,2-Fluoro-4-methoxybenzoic acid | lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Utilization of 4-Chloro-2-fluoro-3-methoxybenzoic Acid in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Chloro-2-fluoro-3-methoxybenzoic Acid in Modern Medicinal Chemistry
This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in the design and synthesis of novel bioactive molecules. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—offers a sophisticated platform for chemists to modulate the physicochemical and pharmacological properties of target compounds. The presence of these functional groups provides multiple handles for synthetic diversification and allows for fine-tuning of parameters such as metabolic stability, lipophilicity, and target binding interactions.
The fluorine atom, in particular, is a prized feature in medicinal chemistry. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.[1] The strategic placement of chloro and methoxy groups further influences the electronic and steric profile of the molecule, providing a nuanced approach to lead optimization in drug discovery programs. This guide provides detailed application notes and exemplary protocols for the effective use of this compound in the synthesis of novel compounds, with a focus on applications in medicinal chemistry.
Application Notes: Leveraging a Multifunctional Building Block
The primary utility of this compound lies in its role as a scaffold for the construction of more complex molecules, particularly those with therapeutic potential. The carboxylic acid moiety is a versatile functional group that can be readily converted into a wide range of other functionalities, most notably amides, esters, and ketones.
Synthesis of Novel Amide Derivatives as Potential Kinase Inhibitors
A significant application of this benzoic acid derivative is in the synthesis of novel amide compounds, which are prevalent structural motifs in many approved drugs, including a large number of kinase inhibitors. The amide bond is a robust and synthetically accessible linkage that allows for the coupling of the 4-chloro-2-fluoro-3-methoxyphenyl core to various amine-containing fragments, enabling the exploration of vast chemical space. While specific examples in the public literature for this exact molecule are limited, the structural motif is relevant to the design of inhibitors for enzymes such as Stearoyl-CoA desaturase 1 (SCD1) and other kinases, as suggested by the broader patent literature concerning substituted benzoic acids.[2][3]
The general strategy involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. The choice of coupling reagents is critical to ensure high yields and minimize side reactions.
Precursor to Heterocyclic Scaffolds
Conversion to Phenylboronic Acids for Cross-Coupling Reactions
While this guide focuses on the direct use of the benzoic acid, it is noteworthy that the corresponding phenylboronic acid, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions.[5] This derivative is instrumental in the synthesis of complex biaryl structures, which are common in agrochemicals and pharmaceuticals.[5] The synthesis of this boronic acid often starts from a related benzene derivative, but the benzoic acid could potentially be converted to a suitable precursor for boronic acid synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthetic manipulation of this compound. These are standard, robust procedures that should be adaptable to a wide range of substrates.
Protocol 1: General Procedure for Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a widely used and reliable method for the formation of an amide bond between this compound and a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of Reagents: Add the amine (1.1 eq.), HOBt (1.2 eq.), and a tertiary base such as DIPEA or TEA (2.0 eq.).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
| Parameter | Recommended Conditions |
| Solvent | Anhydrous DMF or DCM |
| Coupling Reagents | EDC (1.2 eq.), HOBt (1.2 eq.) |
| Base | DIPEA or TEA (2.0 eq.) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
Conceptual Synthesis of a Novel Kinase Inhibitor Scaffold
The following is a hypothetical synthetic route to a novel kinase inhibitor scaffold, illustrating the application of this compound.
Hypothetical Target Scaffold:
A substituted quinazolinone is a common core in many kinase inhibitors. Here, we propose a synthetic route where the 4-chloro-2-fluoro-3-methoxyphenyl moiety is introduced via an amide coupling reaction.
Proposed Synthetic Pathway:
-
Amide Coupling: The synthesis would commence with the amide coupling of this compound with a suitable amino-substituted heterocyclic precursor, for example, a 2-amino-substituted pyridine or pyrimidine derivative. This would be carried out using the conditions outlined in Protocol 1.
-
Cyclization: The resulting amide could then undergo a cyclization reaction to form the desired quinazolinone core. The specific conditions for this step would depend on the nature of the heterocyclic precursor.
-
Further Functionalization: The quinazolinone scaffold could then be further functionalized, for example, through a nucleophilic aromatic substitution at the 4-position of the quinazolinone ring, to introduce a solubilizing group or a fragment that interacts with a specific region of the kinase active site.
Visual Representation of the Proposed Synthetic Pathway
Caption: Conceptual pathway for the synthesis of a novel kinase inhibitor scaffold.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its unique substitution pattern provides chemists with a powerful tool for modulating the properties of target molecules. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers looking to incorporate this valuable reagent into their synthetic programs. While the full potential of this compound is still being explored, its structural features suggest that it will continue to be a relevant and important tool in the development of new therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7232842B2 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 4-Chloro-2-fluoro-3-methoxybenzoic Acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid. We understand that achieving high yields for complex, multi-substituted aromatic compounds can be challenging. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common pitfalls and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
The most reliable and common synthetic route for this target molecule involves a Directed Ortho-Metalation (DoM) , specifically a lithiation reaction, followed by carboxylation. This guide will focus exclusively on optimizing this pathway.
Section 1: The Core Synthetic Pathway: Directed Ortho-Metalation and Carboxylation
The synthesis begins with the commercially available starting material, 1-chloro-3-fluoro-2-methoxybenzene (also known as 2-chloro-6-fluoroanisole). The methoxy group is a powerful directed metalation group (DMG), guiding the deprotonation to the C4 position. The subsequent introduction of carbon dioxide forms the desired carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and reagent quality.
Materials:
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1-chloro-3-fluoro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration must be accurately known)
-
Dry Ice (CO₂), freshly crushed
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. The regioselective deprotonation occurs at the position ortho to the methoxy group and meta to the chlorine and fluorine.[1]
-
Carboxylation: In a separate, dry beaker, crush a large excess (at least 5-10 equiv) of fresh dry ice. While vigorously stirring, transfer the cold organolithium solution onto the crushed dry ice via a cannula. Caution: This process will release CO₂ gas.
-
Quenching: Allow the mixture to slowly warm to room temperature. The excess dry ice will sublime. Once at room temperature, cautiously add 1 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The most effective purification involves an acid-base extraction. Dissolve the crude solid in EtOAc and extract with a saturated sodium bicarbonate solution. The desired acid will move to the aqueous basic layer, leaving neutral impurities (like unreacted starting material) in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with concentrated HCl to pH 1-2, causing the pure product to precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization can be performed if necessary.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q: My reaction yield is extremely low, and I've recovered mostly unreacted starting material. What is the likely cause?
A: This is the most frequent issue and almost always points to a problem with the lithiation step.
-
Causality: Organolithium reagents like n-BuLi are extremely strong bases and potent nucleophiles.[2] They react instantly with even trace amounts of protic sources, such as water. If your glassware, solvent, or inert gas is not scrupulously dry, the n-BuLi will be quenched before it can deprotonate your starting material. Furthermore, the concentration of commercially available n-BuLi can decrease over time due to degradation.
-
Troubleshooting Steps:
-
Titrate Your n-BuLi: Never trust the concentration printed on the bottle. Titrate your n-BuLi solution (e.g., using the Gilman double titration method) immediately before use to know its exact molarity. This is the single most critical step for reproducibility.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., a Grubbs still).
-
Check Inert Atmosphere: Ensure your nitrogen or argon line has a drying tube and that there are no leaks in your system. A positive pressure of inert gas should be maintained throughout the reaction.
-
Q: I'm observing a significant amount of a byproduct that appears to be dechlorinated. How can I prevent this?
A: This suggests a competing side reaction known as lithium-halogen exchange.
-
Causality: While the primary pathway is deprotonation directed by the methoxy group, n-BuLi can also react with the aryl chloride, replacing the chlorine with lithium. This is generally slower than directed deprotonation but can become significant if the reaction temperature is too high or the reaction is left for too long. This lithiated byproduct will then react with CO₂ to give 2-fluoro-3-methoxybenzoic acid.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C. Do not allow it to rise, even locally during the n-BuLi addition. Add the n-BuLi very slowly to the wall of the flask, allowing it to run down into the solution.
-
Minimize Reaction Time: Do not let the lithiation proceed for longer than necessary. A 1-2 hour window is typically sufficient. Quench the reaction as soon as the deprotonation is complete (monitor by TLC if possible by quenching small aliquots).
-
Consider an Alternative Base: If the problem persists, using a bulkier or less nucleophilic base like Lithium diisopropylamide (LDA) could potentially favor deprotonation over halogen exchange, though reaction times may need to be adjusted.
-
Q: The carboxylation step seems inefficient, resulting in low yields despite successful lithiation. How can I improve it?
A: The efficiency of the carboxylation quench is critical and depends heavily on technique and the quality of the CO₂.
-
Causality: The primary issue is often the formation of a layer of lithium carbonate on the surface of the dry ice, which can passivate it and prevent further reaction. Additionally, water condensed on old dry ice will instantly quench the organolithium intermediate. The reaction of organolithiums with carboxylic acids to form ketones is also a potential side reaction if the newly formed carboxylate is not kept in its deprotonated state.[3][4]
-
Troubleshooting Steps:
-
Use Fresh, High-Quality Dry Ice: Use dry ice from a new block. Crush it into a fine powder immediately before use to maximize the reactive surface area. Avoid using old, snowy dry ice which has likely accumulated atmospheric moisture.
-
Ensure a Large Excess: Use a significant excess (at least 5-10 molar equivalents) of dry ice to ensure the organolithium is the limiting reagent and to help keep the reaction mixture cold during the quench.
-
Reverse Addition: The recommended procedure of transferring the organolithium solution onto a slurry of dry ice is generally superior to adding chunks of dry ice to the reaction flask. This ensures the organolithium always encounters a fresh, reactive CO₂ surface.
-
Alternative CO₂ Source: For larger scale reactions, bubbling dry CO₂ gas through the solution at -78 °C can be a more controlled and efficient method.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is the methoxy group the primary directing group over the fluorine or chlorine atoms? The methoxy group (-OMe) is a much stronger directing group for ortho-lithiation than either fluorine or chlorine. This is due to the ability of its oxygen atom to coordinate with the lithium ion of the n-BuLi, stabilizing the transition state for deprotonation at the adjacent (ortho) position. Fluorine can also act as a directing group, but its effect is weaker than methoxy.[1]
-
FAQ 2: Why is a temperature of -78 °C so critical for this reaction? Low temperature is essential for two reasons. First, it ensures the regioselectivity of the deprotonation and prevents competing side reactions like lithium-halogen exchange. Second, the aryllithium intermediate itself is thermally unstable. At higher temperatures, it can decompose, often through pathways like benzyne formation, which will drastically reduce the yield of the desired product.
-
FAQ 3: Can I use a Grignard reagent instead of an organolithium reagent for this synthesis? It is not recommended. While Grignard reagents are excellent for reacting with existing carbonyls, their formation is not typically used for directed ortho-metalation.[5] The deprotonation of an aromatic C-H bond requires a much stronger base, a role for which organolithium reagents are perfectly suited.[2] Attempting this reaction with a Grignard reagent would likely result in no reaction.
-
FAQ 4: What are the key safety precautions for this reaction? This reaction involves highly reactive and pyrophoric reagents.
-
n-Butyllithium: Pyrophoric (ignites on contact with air). Must be handled under an inert atmosphere at all times using proper syringe techniques. Have a Class D fire extinguisher available.
-
Anhydrous Solvents: THF can form explosive peroxides. Use a fresh bottle or test for peroxides before use.
-
Cryogenic Temperatures: Use appropriate personal protective equipment (cryo-gloves, face shield) when handling dry ice and acetone baths.
-
Quenching: The quenching of both unreacted n-BuLi and the organolithium intermediate is exothermic. Perform all quenching steps slowly and behind a blast shield.
-
-
FAQ 5: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. The proton, carbon, and fluorine spectra will show characteristic shifts and coupling constants for the specific substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
HPLC: To determine the purity with high accuracy, often reported as a percentage of the area under the curve.
-
Section 4: Summary of Key Reaction Parameters
For ease of reference, the critical parameters for optimizing the synthesis are summarized below.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Temperature | -78 °C | Crucial for selectivity and stability of the lithiated intermediate. Prevents side reactions. |
| n-BuLi Equivalents | 1.05 - 1.2 equiv. | A slight excess ensures complete deprotonation. Must be based on a recent titration. |
| Solvent | Anhydrous THF | Must be scrupulously dry. Ethereal solvents are required to solvate the lithium ion. |
| Reaction Time | 1 - 2 hours | Sufficient for deprotonation. Longer times may increase side product formation. |
| CO₂ Equivalents | > 5 equiv. (large excess) | Ensures complete carboxylation and minimizes side reactions during the quench. |
| Atmosphere | Inert (N₂ or Ar) | Absolutely essential to prevent quenching of the highly reactive organolithium species. |
References
- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 2. Organolithium compounds and their preparation.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mason.gmu.edu [mason.gmu.edu]
common side reactions in the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
This guide is structured around the two most common synthetic pathways to this compound:
-
Route A: Oxidation of 4-chloro-2-fluoro-3-methoxytoluene.
-
Route B: Directed ortho-metalation (lithiation) of 1-chloro-3-fluoro-2-methoxybenzene followed by carboxylation.
We will explore the potential pitfalls of each route in a question-and-answer format, providing detailed troubleshooting protocols and mechanistic insights.
Route A: Oxidation of 4-Chloro-2-fluoro-3-methoxytoluene
This classical approach utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄), to convert the methyl group of 4-chloro-2-fluoro-3-methoxytoluene into a carboxylic acid. While seemingly straightforward, this reaction requires careful control to avoid side reactions and ensure a clean product.
Troubleshooting and FAQs: Route A
Question 1: My oxidation reaction is incomplete, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion is the most common issue in this synthesis. Several factors can contribute to this:
-
Insufficient Oxidant: The stoichiometry of the reaction is crucial. Ensure you are using a sufficient excess of potassium permanganate. A molar ratio of at least 2:1 (KMnO₄:toluene derivative) is typically required.
-
Poor Solubility: The starting material, 4-chloro-2-fluoro-3-methoxytoluene, has poor solubility in water, where KMnO₄ is typically dissolved. This can lead to a slow, heterogeneous reaction. The use of a co-solvent like pyridine or tert-butanol can improve solubility and reaction rate.[1]
-
Inadequate Reaction Time or Temperature: These reactions can be slow at lower temperatures. If you are running the reaction at room temperature, consider gently heating it to 40-60°C to increase the rate. However, be cautious with higher temperatures as this can promote side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Deactivation of the Oxidant: If the reaction is exposed to acidic conditions, the permanganate can be reduced, losing its oxidizing power. Ensure the reaction is maintained under neutral or slightly basic conditions.
Protocol for Improving Conversion:
-
Solvent System: In a round-bottom flask, dissolve your 4-chloro-2-fluoro-3-methoxytoluene in a 1:1 mixture of tert-butanol and water.
-
Stoichiometry: Add 2.5 equivalents of potassium permanganate to the solution with vigorous stirring.
-
Temperature Control: Heat the reaction mixture to a gentle reflux (around 80-90°C).
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture and quench the excess KMnO₄ with a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms. Filter the mixture and acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate your product.
Question 2: I'm observing a lower than expected yield and suspect over-oxidation or degradation of my product. Is this possible?
Answer: While less common than incomplete reaction, over-oxidation or degradation of the aromatic ring can occur under harsh conditions. The electron-donating methoxy group and the electron-withdrawing halogen substituents create a complex electronic environment.
-
Ring Opening: Extremely high temperatures or a large excess of oxidant can potentially lead to the cleavage of the aromatic ring.
-
Decarboxylation: Although unlikely under these conditions, the final product could undergo decarboxylation if the reaction is heated for an extended period after acidification.
To mitigate these risks, adhere to the recommended reaction temperatures and stoichiometry. A gradual addition of the oxidant can also help to control the reaction exotherm and prevent localized "hot spots" that might lead to degradation.
Visualizing Route A: Oxidation Pathway
Caption: Oxidation of 4-chloro-2-fluoro-3-methoxytoluene.
Route B: Directed ortho-Metalation (DoM) and Carboxylation
This more modern approach offers high regioselectivity by using a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate a specific ortho position. In the case of 1-chloro-3-fluoro-2-methoxybenzene, the methoxy group is the most powerful DMG.
Troubleshooting and FAQs: Route B
Question 1: My reaction is giving a low yield of the desired product, and I'm isolating a significant amount of the starting material after quenching. What could be the issue?
Answer: Low yields in DoM reactions often point to issues with the lithiation step.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Inactive Reagent: n-Butyllithium can degrade over time. It's crucial to titrate your n-BuLi solution before use to determine its exact molarity.
-
Insufficient Deprotonation: The acidity of the targeted proton is influenced by all substituents on the ring. While the methoxy group directs the lithiation, the electron-withdrawing halogens also play a role. Ensure you are using a sufficient excess of n-BuLi (typically 1.1-1.2 equivalents) and allowing enough time for the deprotonation to complete. Low temperatures (typically -78°C) are essential to prevent side reactions.
Question 2: I'm observing the formation of an unexpected isomer. Is it possible for the lithiation to occur at a different position?
Answer: Yes, while the methoxy group is a strong directing group, lithiation at other positions is possible, leading to isomeric byproducts.
-
Regioselectivity: The methoxy group strongly directs lithiation to the C2 position. However, the fluorine atom can also act as a weaker directing group, and the chlorine atom can influence the acidity of adjacent protons. The formation of other regioisomers, though generally minor, can occur.
-
Temperature Effects: If the reaction temperature is allowed to rise above -78°C, the selectivity of the lithiation can decrease, potentially leading to a mixture of isomers.
Protocol for Regioselective Lithiation and Carboxylation:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of argon.
-
Reagents: Dissolve 1-chloro-3-fluoro-2-methoxybenzene in anhydrous THF and cool the solution to -78°C (acetone/dry ice bath).
-
Lithiation: Slowly add a titrated solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the cold solution onto an excess of crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.
-
Work-up: Add water and separate the aqueous layer. Wash the organic layer with water, and combine the aqueous layers. Acidify the combined aqueous layers with concentrated HCl to a pH of ~2 to precipitate the product.
Question 3: After work-up, I have a significant amount of a high-molecular-weight, non-polar byproduct. What is it and how can I avoid it?
Answer: This is likely a homocoupling product, formed from the reaction of the lithiated intermediate with unreacted starting material.
-
Mechanism: This side reaction is more prevalent if there are issues with local concentrations of reagents.
-
Prevention:
-
Slow Addition: Add the n-butyllithium very slowly to the solution of the aryl halide to ensure it reacts to form the lithiated species before it can react with another molecule of the starting material.
-
Low Temperature: Maintaining a low temperature (-78°C) is critical to disfavor this side reaction pathway.
-
Visualizing Route B: Directed ortho-Metalation Pathway
Caption: Directed ortho-metalation and carboxylation.
General Purification Strategies
Regardless of the synthetic route, purification of the final product is essential.
| Impurity | Origin | Recommended Purification Method |
| Unreacted Starting Material | Incomplete Reaction (Route A or B) | Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). |
| Isomeric Benzoic Acids | Incorrect Lithiation (Route B) | Fractional crystallization or preparative HPLC. |
| Homocoupling Byproducts | Side Reaction (Route B) | Column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate). |
| Inorganic Salts | Work-up | Thorough washing of the crude product with deionized water. |
Summary of Key Takeaways
-
Route A (Oxidation): The primary challenges are ensuring complete reaction and avoiding harsh conditions that could lead to degradation. Careful control of stoichiometry, temperature, and the use of co-solvents are key to success.
-
Route B (DoM): This route offers excellent regioselectivity but is highly sensitive to moisture and requires precise temperature control. The quality of the organolithium reagent is paramount.
By understanding these common side reactions and implementing the suggested troubleshooting strategies, you can significantly improve the outcome of your synthesis of this compound.
References
Technical Support Center: Purification of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
Welcome to the technical support center for the purification of 4-Chloro-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this substituted benzoic acid. By understanding the underlying chemical principles and potential pitfalls, you can optimize your purification strategy and ensure the high purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
General Purity Issues
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. For this compound, potential impurities can arise from the synthetic route. Common synthetic pathways involve the hydrolysis of the corresponding methyl ester or the oxidation of a methyl group on the benzene ring.
-
Unreacted Starting Material: If the synthesis involves the hydrolysis of methyl 4-chloro-2-fluoro-3-methoxybenzoate, any unreacted ester is a likely impurity.
-
Incomplete Oxidation Products: If synthesizing from the corresponding toluene derivative (1-chloro-3-fluoro-2-methoxy-4-methylbenzene), incomplete oxidation can lead to the presence of the corresponding benzaldehyde or benzyl alcohol.
-
Side-Reaction Products: Over-oxidation during the synthesis can lead to the formation of other chlorinated or fluorinated aromatic acids.[1]
-
Residual Solvents: Solvents used in the reaction or purification steps may be trapped in the crystal lattice.
Troubleshooting Steps:
-
Analytical Assessment: Utilize techniques like ¹H NMR, ¹³C NMR, and HPLC to identify the impurities.
-
Re-purification: Based on the identified impurity, choose an appropriate re-purification method as detailed in the protocols below.
Acid-Base Extraction Troubleshooting
Q2: I'm performing an acid-base extraction, but I'm not getting good separation of my product into the aqueous layer.
This is a common issue that can be attributed to several factors. Acid-base extraction relies on the conversion of the carboxylic acid to its water-soluble carboxylate salt.[2]
-
Insufficient Base: Ensure you are using a sufficient molar excess of a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to completely deprotonate the benzoic acid.
-
Inadequate Mixing: Thorough mixing of the organic and aqueous layers is crucial to facilitate the acid-base reaction and the transfer of the salt into the aqueous phase.
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid. Check the pH with litmus paper or a pH meter.
-
Solvent Choice: The organic solvent used should be immiscible with water. Highly polar organic solvents may lead to poor layer separation.
Troubleshooting Protocol:
-
Add more of the basic solution to the separatory funnel and shake vigorously.
-
Check the pH of the aqueous layer and adjust if necessary.
-
If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
Q3: After acidifying the aqueous layer, my product is not precipitating out, or the yield is very low.
This can be a frustrating problem, often related to the solubility of your product or incomplete reactions.
-
Insufficient Acidification: The pH of the solution must be acidic enough to fully protonate the carboxylate salt and cause it to precipitate. Add a strong acid like HCl until the solution is acidic to litmus paper.
-
Product Solubility: Your product may have some solubility in the acidic aqueous solution. Cooling the solution in an ice bath can help to decrease solubility and promote precipitation.
-
Insufficient Concentration: If the concentration of your product in the aqueous layer is too low, it may not precipitate even after acidification.
Troubleshooting Protocol:
-
Add more acid and check the pH.
-
Cool the solution in an ice bath for at least 30 minutes.
-
If precipitation is still minimal, you can try to extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane), then dry and evaporate the organic layer.
Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer (bottom layer if using a denser organic solvent like dichloromethane, top layer if using a less dense one like ethyl acetate) will contain the sodium salt of your product.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M HCl while stirring until the solution is acidic (test with litmus paper) and a precipitate forms.
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the purified product in a vacuum oven.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for the purification of this compound using acid-base extraction.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for success.
Solvent Selection:
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted benzoic acids, common solvents include water, ethanol, methanol, acetic acid, or mixtures of these with water. Given the halogen and methoxy substituents, a solvent system of ethanol/water or methanol/water is a good starting point.
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The product should be soluble in hot ethanol and precipitation can be induced by the addition of water. |
| Methanol/Water | Similar to ethanol/water, but methanol is more polar. |
| Toluene | A non-polar solvent that may be effective if the impurities are significantly more polar than the product. |
| Acetic Acid/Water | Can be effective, but removal of residual acetic acid can be challenging. |
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Diagram of Recrystallization Workflow:
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
Melting Point:
A sharp melting point close to the literature value is a good indication of high purity. The reported melting point for similar compounds varies, but a pure sample should have a narrow melting range of 1-2 °C.
Thin Layer Chromatography (TLC):
TLC is a quick and easy way to assess purity. A pure compound should show a single spot.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or methanol. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
-
Visualization: UV light (254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (predicted):
-
Aromatic protons: Two doublets or a multiplet in the range of 7-8 ppm.
-
Methoxy protons: A singlet around 3.9-4.1 ppm.
-
Carboxylic acid proton: A broad singlet typically above 10 ppm.
-
-
¹³C NMR (predicted):
-
Carbonyl carbon: Around 165-170 ppm.
-
Aromatic carbons: Multiple signals between 110-160 ppm, with C-F and C-Cl couplings.
-
Methoxy carbon: Around 55-60 ppm.
-
The absence of signals corresponding to potential impurities (e.g., methyl ester protons around 3.8 ppm, aldehyde proton around 9-10 ppm) is a strong indicator of purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive method for determining purity. A pure compound will show a single major peak.
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
Table of Expected Analytical Data (Based on Similar Compounds):
| Analytical Technique | Expected Result for Pure this compound |
| Melting Point | Sharp, narrow range (e.g., 1-2 °C) |
| TLC (Hexane:Ethyl Acetate 7:3) | Single spot with an estimated Rf of 0.3-0.5 |
| ¹H NMR | Absence of impurity signals (e.g., unreacted ester, aldehyde) |
| ¹³C NMR | Correct number of signals corresponding to the structure |
| HPLC (Reversed-Phase) | Single major peak with >98% purity |
References
identifying and removing impurities from 4-Chloro-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support center for 4-Chloro-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this key chemical intermediate. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the ortho-lithiation of 2-chloro-6-fluoroanisole, followed by carboxylation.[1] Based on this, the most likely impurities are:
-
Unreacted Starting Material: 2-chloro-6-fluoroanisole.[2][3][4]
-
Isomeric Impurities: Positional isomers may arise if the lithiation is not completely regioselective.
-
Byproducts of Lithiation: Organolithium reagents are highly reactive and can participate in side reactions.[5] For instance, the Wurtz reaction can lead to the formation of dimeric species.
-
Byproducts of Carboxylation: The reaction of the organolithium intermediate with carbon dioxide is generally efficient, but side reactions can still occur, leading to the formation of ketones or tertiary alcohols if multiple equivalents of the organolithium reagent add to the carboxylate.[6][7][8]
-
Degradation Products: Halogenated aromatic compounds can be susceptible to degradation under certain conditions.[9][10] Photodegradation may lead to dehalogenation, while thermal stress can cause decarboxylation.[11][12]
Troubleshooting Guides
Issue 1: My purified this compound shows a broad melting point and unexpected peaks in the NMR spectrum.
This is a classic indication of residual impurities. The following troubleshooting workflow will guide you through identifying and removing these contaminants.
Caption: Troubleshooting workflow for purifying this compound.
Analytical Protocols for Impurity Identification
Accurate identification of impurities is the first critical step in their removal. Below are recommended analytical techniques with starting parameters.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating this compound from its potential impurities.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic acids. |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | The organic modifier allows for the elution of non-polar impurities, while the acidic aqueous phase suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm | The aromatic ring of the analyte and related impurities will absorb strongly at this wavelength. |
| Temperature | 30 °C | Provides stable retention times. |
Reference: For general guidance on HPLC for benzoic acids, see[13][14][15][16].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as unreacted starting materials. Note that derivatization is often required for acidic compounds like benzoic acids to increase their volatility.[17][18][19]
| Parameter | Recommended Conditions | Rationale |
| Derivatization | Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane) | Converts the carboxylic acid to a more volatile ester or silyl ester. |
| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation based on boiling points. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analytes. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A typical temperature program to separate compounds with a range of boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural elucidation of the main component and any significant impurities. For ¹H NMR of a similar compound, 4-fluoro-3-methoxybenzoic acid, characteristic peaks are observed around δ 7.6 (m, 2H), 7.3 (m, 1H), and 3.9 (s, 3H).[20] For this compound, one would expect to see distinct aromatic proton signals and a singlet for the methoxy group. Impurities will present as additional, often smaller, peaks.
Purification Protocols
Once impurities have been identified, the appropriate purification technique can be selected.
Protocol 1: Acid-Base Extraction
This is a highly effective first-pass purification technique for separating acidic compounds like this compound from neutral or basic impurities.
Caption: Workflow for purification by acid-base extraction.
Causality: The acidic proton of the carboxylic acid is removed by a weak base, forming a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. Re-acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates out.
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product. The key is selecting an appropriate solvent system.
Solvent Selection:
The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated and methoxy-substituted benzoic acids, a polar protic solvent or a mixture is often effective.
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve optimal solubility characteristics. |
| Ethyl Acetate/Hexane | Ethyl acetate will likely dissolve the compound, and the addition of hexane as an anti-solvent will induce crystallization. |
| Toluene | For some benzoic acids, toluene can be a good recrystallization solvent. |
Reference: For general guidance on recrystallization solvents, see[21].
Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. 2-Chloro-6-fluoroanisole [chembk.com]
- 3. 2-Chloro-6-fluoroanisole | 53145-38-3 [sigmaaldrich.com]
- 4. 2-Chloro-6-fluoroanisole | C7H6ClFO | CID 2773581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resources.saylor.org [resources.saylor.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. Benzoic Acid | SIELC Technologies [sielc.com]
- 15. appslab.thermofisher.com [appslab.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 20. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 21. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 4-Chloro-2-fluoro-3-methoxybenzoic Acid Production
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this vital building block from laboratory-scale synthesis to pilot or manufacturing scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven insights.
Section 1: Synthesis Strategy & Scale-Up Considerations (FAQ)
This section addresses high-level strategic questions that arise before and during the scale-up process.
Question: What is a reliable and scalable synthetic route for this compound?
Answer: A robust and commonly employed route for multi-gram to kilogram scale production starts from 2-chloro-6-fluoroanisole. The core transformation involves a regioselective ortho-lithiation followed by carboxylation with carbon dioxide (CO₂). This method is generally preferred for its high regioselectivity, which is directed by the methoxy group, and the availability of starting materials.
The overall transformation is as follows:
-
Directed Ortho-Metalation (DoM): 2-chloro-6-fluoroanisole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to form a lithiated intermediate.
-
Carboxylation: The organolithium intermediate is then quenched with solid or gaseous carbon dioxide to form the lithium carboxylate salt.
-
Acidic Work-up: The reaction mixture is acidified to protonate the carboxylate salt, precipitating the desired this compound product.
While other routes, such as those involving Grignard reagents or oxidation of a corresponding toluene derivative, exist, the DoM pathway generally offers a more direct and high-yielding approach. However, the use of pyrophoric n-BuLi requires stringent safety protocols and specialized equipment, which is a primary scale-up challenge.[1]
Question: The directed ortho-metalation (lithiation) step is challenging at scale. What are the critical parameters to control?
Answer: Successfully scaling the lithiation step is pivotal for the entire process. The reaction is fast, highly exothermic, and sensitive to moisture and temperature.
Critical Control Parameters:
| Parameter | Laboratory Scale (Typical) | Pilot/Plant Scale (Recommendation & Rationale) |
| Temperature | -78 °C (Dry Ice/Acetone) | -70 °C to -60 °C (Cryogenic Chiller). Rationale: Precise temperature control is crucial. Deviations above -50 °C can lead to side reactions, including decomposition of the lithiated species and reaction with the solvent (e.g., THF), drastically reducing yield and purity. |
| Reagent Addition | Manual, dropwise addition of n-BuLi | Slow, controlled addition via a calibrated pump below the solvent surface. Rationale: Prevents localized "hot spots" from the exothermic reaction and minimizes reagent degradation upon contact with the headspace. |
| Atmosphere | Nitrogen or Argon balloon | A robust, dry nitrogen or argon atmosphere with slight positive pressure. Rationale: The lithiated intermediate is extremely sensitive to moisture and oxygen. Any ingress will quench the intermediate, reducing yield. |
| Mixing | Magnetic stirrer | Baffled reactor with an overhead mechanical stirrer (e.g., pitched-blade turbine). Rationale: Ensures efficient heat transfer to the reactor jacket and maintains homogeneity, which is critical for reaction consistency and preventing localized reagent buildup. |
The use of pyrophoric reagents like n-BuLi necessitates rigorous safety measures, including specialized charging systems and emergency preparedness plans.[2]
Section 2: Troubleshooting Guide for Scale-Up Production
This section provides a problem-and-solution framework for issues commonly encountered during the scale-up process.
Problem 1: Yield is Significantly Lower Than on Lab Scale
Symptom: The isolated yield of this compound drops from >85% at the 10g scale to <60% at the 1 kg scale.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield.
Detailed Causality:
-
Inefficient Cooling: The surface-area-to-volume ratio decreases upon scale-up. A lab flask cools efficiently, but a large reactor requires a powerful and responsive cooling system to dissipate the heat from the n-BuLi addition. A runaway temperature will cause side reactions.
-
Reagent Degradation: n-Butyllithium is notoriously unstable. Ensure you titrate the solution immediately before use to know its exact molarity. The starting material and solvent must be scrupulously dry; water will instantly quench the organolithium reagent.
-
Inefficient CO₂ Quench: The carboxylation step can be problematic at scale. Simply throwing large blocks of dry ice into the reactor is inefficient. The best practice is to either add finely crushed dry ice to the reaction mixture or, preferably, bubble dry CO₂ gas through the solution with vigorous stirring. This maximizes the interfacial contact between the gas and the lithiated intermediate.
Problem 2: Product Purity is Poor; Isomeric Impurities Detected
Symptom: HPLC analysis of the crude product shows the desired product along with 5-10% of other isomers or related impurities that are difficult to remove by simple crystallization.
Possible Causes & Solutions:
-
Cause: Metalation at the Wrong Position.
-
Explanation: If the reaction temperature rises significantly above the target (-60 °C), the selectivity of the lithiation can decrease, potentially leading to metalation at other positions on the aromatic ring, followed by carboxylation. While the 3-methoxy group is a strong director, extreme conditions can override this.
-
Solution: Re-verify and calibrate temperature probes. Ensure the cooling system can handle the heat load. Slowing the n-BuLi addition rate is a key lever to control the exotherm.
-
-
Cause: Incomplete Reaction.
-
Explanation: Unreacted 2-chloro-6-fluoroanisole can complicate purification. This may result from using sub-stoichiometric amounts of n-BuLi (due to inaccurate titration or degradation) or insufficient reaction time.
-
Solution: Use a slight excess of n-BuLi (e.g., 1.05-1.10 equivalents) based on a fresh titration. Monitor the reaction for completion using in-process controls like HPLC or GC on a quenched sample.
-
-
Cause: Impurities from Starting Materials.
-
Explanation: The adage "garbage in, garbage out" is critical in process chemistry. Isomeric impurities in the starting 2-chloro-6-fluoroanisole will carry through the synthesis.
-
Solution: Always obtain a certificate of analysis for your starting materials and perform your own purity checks. If necessary, purify the starting material before use. Some synthesis routes for similar compounds report that isomer separation can be challenging, making starting material purity paramount.[3]
-
Problem 3: Difficult Product Isolation and Purification
Symptom: During the acidic work-up and crystallization, the product precipitates as an oil or forms a very fine solid that clogs filters, leading to long filtration times and solvent-wet cake.
Possible Causes & Solutions:
-
Cause: "Shock" Crystallization.
-
Explanation: Rapidly adding acid or cooling the solution can cause the product to "crash out" of solution as a fine, amorphous solid or oil instead of forming a crystalline lattice. This traps solvent and impurities.
-
Solution: Controlled Crystallization. After the CO₂ quench, perform a solvent swap if necessary. During acidification, add the acid slowly while maintaining a controlled temperature (e.g., 20-30 °C) to allow for crystal growth. An anti-solvent crystallization (e.g., precipitating from a toluene/heptane mixture) can also be effective.
-
-
Cause: Incorrect pH.
-
Explanation: The product is a carboxylic acid. If the pH after acidification is too high (e.g., >4), a significant portion of the product will remain in the aqueous phase as its carboxylate salt, reducing yield. If it's too low (e.g., <1), you may introduce stability issues with highly acidic media.
-
Solution: Carefully control the final pH of the aqueous layer to 1-2 to ensure complete protonation and precipitation of the benzoic acid.[4]
-
-
Cause: Emulsion Formation during Extraction.
-
Explanation: The presence of partially soluble salts and organic species can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult or impossible at scale.
-
Solution: A patented method for a similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, involves adding a salt (like NaCl) to the aqueous/organic mixture.[1] This "salting out" technique increases the polarity of the aqueous phase, breaking emulsions and improving the partitioning of the organic product into the organic layer.[1] This is a highly effective and scalable technique.
-
Section 3: Key Experimental Protocol
This protocol outlines a generalized procedure for the scale-up synthesis, emphasizing critical control points. NOTE: This is a representative procedure and must be adapted and optimized for your specific equipment and safety protocols.
Protocol: Kilogram-Scale Synthesis of this compound
Caption: Key steps in the scale-up synthesis workflow.
-
Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor is rendered inert with dry nitrogen.
-
Charging: Charge the reactor with anhydrous tetrahydrofuran (THF). Add 2-chloro-6-fluoroanisole (1.0 eq).
-
Cooling: Cool the reactor contents to between -70 °C and -65 °C.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) via a pump, ensuring the addition point is below the liquid surface. The addition rate must be controlled to maintain the internal temperature below -60 °C.
-
Aging: Stir the reaction mixture at -65 °C for 1 hour after the addition is complete.
-
Carboxylation: Prepare a slurry of finely crushed dry ice in anhydrous THF. Add this slurry portion-wise to the reaction, ensuring the temperature does not rise above -50 °C. Alternatively, bubble CO₂ gas through the reaction mixture.
-
Quench & Warm-up: Once the exotherm ceases, allow the reaction to slowly warm to 0 °C. Slowly add water to quench any unreacted organolithium species.
-
Work-up: Add an organic solvent immiscible with water (e.g., Toluene or MTBE) and water. Separate the layers. The product is in the aqueous layer as the lithium salt.
-
Precipitation: Cool the aqueous layer to 10-15 °C. Slowly add aqueous hydrochloric acid (e.g., 3M HCl) with good stirring until the pH of the mixture is 1-2. The product will precipitate as a solid.
-
Isolation: Stir the resulting slurry for 1-2 hours to allow for complete crystallization. Filter the solid, wash the cake with cold deionized water, and then with a cold non-polar solvent (like heptane) to aid drying.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Section 4: Safety & Handling at Scale
Hazard Overview:
-
n-Butyllithium: Pyrophoric (ignites spontaneously in air). Reacts violently with water.
-
Solvents (THF, Hexanes): Highly flammable.
-
Hydrochloric Acid: Corrosive.
-
Product (this compound): May cause skin, eye, and respiratory irritation.[5][6] Always consult the Safety Data Sheet (SDS).
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coat, and gloves. When handling n-BuLi, flame-retardant clothing and a face shield are mandatory.
-
Engineering Controls: All operations must be conducted in a well-ventilated area. Large-scale reactions should be in a designated process bay with appropriate fire suppression systems.
-
n-BuLi Handling: Use closed-system transfer techniques (e.g., cannula transfer under nitrogen pressure) to move n-BuLi from the supplier drum to the reactor. Never handle open containers of n-BuLi.
-
Emergency Preparedness: Have Class D fire extinguishers (for combustible metals) readily available. Ensure personnel are trained on quenching procedures for pyrophoric reagents.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and detailed protocols for various synthetic approaches to this important chemical intermediate. Our focus is on not just the "how," but the "why," empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis of this compound.
General Questions
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The most effective strategies generally involve the regioselective functionalization of a polysubstituted benzene ring. The two principal approaches are:
-
Directed Ortho-Lithiation (DoM): This is a powerful method that utilizes a directing group to selectively deprotonate the ortho-position, followed by quenching with an electrophile. For this target molecule, the methoxy group on a precursor like 2-chloro-6-fluoroanisole can direct lithiation to the desired position.
-
Halogen-Metal Exchange: Starting with a bromo-substituted precursor, such as 1-bromo-4-chloro-2-fluoro-3-methoxybenzene, a halogen-metal exchange reaction can generate the desired organolithium species, which is then carboxylated.
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of route depends on several factors:
-
Starting Material Availability and Cost: Assess the commercial availability and cost of the key starting materials for each route.
-
Scale of Synthesis: Directed ortho-lithiation is often well-suited for laboratory-scale synthesis. For larger-scale production, factors like cryogenic conditions and the use of organolithiums may present challenges.
-
Available Equipment: The use of organolithium reagents requires strictly anhydrous conditions and low temperatures, typically achieved with a dry ice/acetone or a cryocooler setup.
-
Safety Considerations: Organolithium reagents like n-butyllithium are highly pyrophoric and require careful handling by trained personnel.
Troubleshooting Guide: Directed Ortho-Lithiation Route
This route typically starts from 2-chloro-6-fluoroanisole.
Q3: I am getting a low yield of my desired product after carboxylation. What could be the issue?
A3: Low yields in a directed ortho-lithiation and carboxylation sequence can stem from several factors:
-
Inefficient Lithiation:
-
Cause: The methoxy group directs the lithiation, but the presence of other halogens can influence the reactivity. Incomplete deprotonation is a common issue.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions. Traces of water will quench the organolithium reagent. Use freshly titrated n-butyllithium to ensure its concentration is accurate. Consider using an excess of the butyllithium reagent, as some of it can be consumed by forming aggregates.[1]
-
-
Poor Carboxylation:
-
Cause: Inefficient trapping of the aryllithium intermediate with CO2.
-
Solution: Use freshly crushed, high-quality dry ice. Introduce the dry ice to the reaction mixture, or vice-versa, in a manner that ensures rapid and efficient mixing. Gaseous CO2 can also be bubbled through the solution, though ensuring sufficient delivery can be challenging on a lab scale.[2]
-
-
Side Reactions:
-
Cause: The aryllithium intermediate can be unstable, especially at higher temperatures. It can also potentially react with the solvent or other species in the reaction mixture.
-
Solution: Maintain a low temperature (typically -78 °C) throughout the lithiation and carboxylation steps.
-
Q4: I am observing the formation of multiple byproducts. How can I identify and minimize them?
A4: Common byproducts in this reaction include:
-
Starting Material: Unreacted 2-chloro-6-fluoroanisole. This indicates incomplete lithiation.
-
Protonated Starting Material: If the reaction is quenched with a proton source (like water) before carboxylation, you will regenerate the starting material.
-
Products of Halogen-Metal Exchange: While less likely with chloro and fluoro substituents, some degree of halogen-metal exchange cannot be entirely ruled out, leading to isomers.[3]
-
Troubleshooting:
-
Use TLC or GC-MS to analyze your crude product and identify the major byproducts.
-
To minimize byproducts, adhere strictly to anhydrous conditions and low temperatures. The order of addition (adding the organolithium to the anisole or vice versa) can sometimes influence the outcome and may need to be optimized.
-
Experimental Protocols
Route 1: Directed Ortho-Lithiation of 2-Chloro-6-fluoroanisole
This route is a robust and highly regioselective method for accessing the target molecule.
Materials:
-
2-Chloro-6-fluoroanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dry ice (solid CO2)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 2-chloro-6-fluoroanisole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 - 1.5 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
Rapidly transfer the cold reaction mixture into the flask containing the crushed dry ice with vigorous stirring. Alternatively, the dry ice can be added in portions to the reaction mixture, but this is often less efficient.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Route 2: Halogen-Metal Exchange from 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
This alternative route can be advantageous if the brominated starting material is more readily available.
Materials:
-
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Follow the same setup as for the directed ortho-lithiation route.
-
Dissolve 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The halogen-metal exchange is typically very fast at this temperature.
-
Stir for 30 minutes at -78 °C.
-
Proceed with the carboxylation and workup as described in Route 1.
Visualizing the Synthetic Workflows
To better understand the sequence of operations, the following diagrams illustrate the key synthetic pathways.
Caption: Workflow for the Directed Ortho-Lithiation Route.
Caption: Workflow for the Halogen-Metal Exchange Route.
Data Summary
| Route | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| 1: DoM | 2-Chloro-6-fluoroanisole | n-BuLi, CO2 | Moderate to Good | Requires strictly anhydrous conditions and low temperatures. |
| 2: H-M Exchange | 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | n-BuLi, CO2 | Moderate to Good | Starting material may be less common. Halogen-metal exchange is very fast. |
References
catalyst selection and optimization for 4-Chloro-2-fluoro-3-methoxybenzoic acid synthesis
Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Here, we address common challenges, from catalyst selection to reaction optimization and troubleshooting, to ensure a robust and reproducible synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A prevalent and effective strategy involves the formation of a key intermediate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, followed by its conversion to the final carboxylic acid product. This approach offers high regioselectivity and good overall yields.
The general workflow is outlined below:
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most common and commercially available starting material is 2-chloro-6-fluoroanisole. This precursor undergoes directed ortho-lithiation followed by borylation to form the key boronic acid intermediate[1].
Q2: Which catalyst should I choose for the conversion of the boronic acid to the final product?
The direct conversion of arylboronic acids to carboxylic acids (carboxylation) can be challenging. A common laboratory method involves palladium-catalyzed carbonylation. However, a more straightforward approach is often a two-step process: oxidation of the boronic acid to the corresponding phenol, followed by carboxylation (e.g., Kolbe-Schmitt reaction). For the initial borylation step, a catalyst is not used; instead, a strong organolithium base like n-butyllithium (n-BuLi) is employed[1].
Q3: What are the critical parameters for the initial lithiation step?
The lithiation of 2-chloro-6-fluoroanisole is highly sensitive to temperature and moisture. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically below -70°C) to prevent side reactions and ensure high regioselectivity. The choice of solvent, usually an ether like THF, is also critical.
Q4: How can I improve the yield of the isolated (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid intermediate?
The isolation of the boronic acid from the aqueous workup can be a source of yield loss. A method to improve this is to add a salt, such as sodium chloride, to the water/water-miscible organic solvent mixture. This "salting out" effect reduces the solubility of the boronic acid in the aqueous layer and promotes its partitioning into the organic layer, potentially increasing the yield to over 90%[1].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (2-chloro-6-fluoroanisole) | 1. Inactive or insufficient n-BuLi. 2. Presence of moisture or other protic impurities. 3. Reaction temperature is too high. | 1. Titrate the n-BuLi solution before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature below -70°C during the addition of n-BuLi. |
| Formation of multiple isomers or byproducts | 1. Poor regioselectivity during lithiation. 2. Side reactions due to temperature fluctuations. | 1. Ensure slow, dropwise addition of n-BuLi at a consistently low temperature. 2. Use a cryostat or a reliable cooling bath (e.g., dry ice/acetone) to maintain a stable low temperature. |
| Difficulty isolating the boronic acid intermediate | 1. High solubility of the boronic acid in the aqueous phase. 2. Emulsion formation during extraction. | 1. During the workup, add a saturated salt solution (e.g., NaCl) to the mixture to decrease the polarity of the aqueous layer and force the product into the organic phase[1]. 2. Add a small amount of a different solvent or brine to break the emulsion. Allow the mixture to stand for a longer period. |
| Low yield in the final carboxylation step | 1. Inefficient conversion of the boronic acid. 2. Decomposition of intermediates. | 1. If using a palladium-catalyzed carbonylation, screen different ligands and CO pressures. 2. Consider an alternative route: oxidize the boronic acid to the corresponding phenol first, then perform a carboxylation reaction. This can sometimes be more reliable. |
| Product contamination with residual starting material or intermediates | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure complete conversion. 2. Recrystallization is an effective method for purifying benzoic acids. A suitable solvent system can be determined through small-scale trials[2]. The final product can also be purified by adjusting the pH of an aqueous solution to precipitate the acid[3][4]. |
Experimental Protocols
Protocol 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid[1]
This protocol is adapted from methods for synthesizing similar substituted phenylboronic acids.
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium chloride (NaCl)
-
Acetonitrile (MeCN)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve 2-chloro-6-fluoroanisole in anhydrous THF in the flask.
-
Cool the solution to below -75°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi dropwise, ensuring the internal temperature does not rise above -70°C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add trimethyl borate dropwise, again maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding an aqueous solution of HCl.
-
Add acetonitrile and a saturated aqueous solution of sodium chloride to the mixture.
-
Separate the organic layer (acetonitrile). The boronic acid product will be partitioned into this layer. This solution can often be used directly in the next step without isolating the solid[1].
Caption: Experimental workflow for boronic acid intermediate synthesis.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
minimizing byproduct formation in 4-Chloro-2-fluoro-3-methoxybenzoic acid reactions
Welcome to the Technical Support Center for 4-Chloro-2-fluoro-3-methoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing byproduct formation in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the scientific integrity and successful outcome of your experiments.
I. Understanding the Reactivity of this compound
This compound is a polysubstituted aromatic compound, and its reactivity is governed by the interplay of its functional groups: the carboxylic acid, the methoxy group, and the two halogen substituents (chloro and fluoro). Understanding these influences is key to predicting and mitigating potential side reactions.
-
Carboxylic Acid Group: This group is the primary site for reactions such as esterification and amidation. It is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
-
Methoxy Group: An electron-donating group that activates the aromatic ring towards electrophilic substitution, directing to the ortho and para positions. However, it is susceptible to cleavage under harsh acidic conditions.
-
Halogen Substituents (Chloro and Fluoro): Both are electron-withdrawing via induction but can participate in nucleophilic aromatic substitution (SNAr), with fluorine generally being a better leaving group than chlorine in such reactions. The positions of these halogens relative to the other functional groups will influence the regioselectivity of SNAr.
Below, we address common reactions and the specific byproducts that may be encountered, along with strategies to minimize their formation.
II. Troubleshooting Guide: Common Reactions and Byproduct Minimization
This section is organized in a question-and-answer format to directly address challenges you may face during your experiments.
A. Amide Bond Formation (Amidation)
Question 1: I am trying to form an amide from this compound and an amine, but I am getting low yields and multiple byproducts. What is going wrong?
Amide formation from a carboxylic acid typically requires an activation step. A common method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by the addition of the amine. Byproducts can arise from improper reaction conditions and the order of reagent addition.
Potential Byproducts and Their Causes:
-
Unreacted Starting Material: Insufficient activation of the carboxylic acid or a non-optimal reaction temperature can lead to incomplete conversion.
-
Acyl Chloride Intermediate: If the amine is not added correctly or if there is an excess of thionyl chloride that is not removed, the acyl chloride may remain as a significant impurity.
-
N-acylurea Byproduct (when using carbodiimide coupling agents like DCC or EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine nucleophile is not reactive enough or is present in low concentration.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Activation Method | Method 1: Acyl Chloride Formation (with SOCl₂) 1. React this compound with SOCl₂ (neat or in a non-polar solvent like toluene) under reflux.[1][2][3] 2. Remove excess SOCl₂ under vacuum.3. Dissolve the resulting acyl chloride in an aprotic solvent (e.g., DCM, THF) and slowly add the amine, often in the presence of a non-nucleophilic base like triethylamine (Et₃N).[4] Method 2: Carbodiimide Coupling (e.g., EDC, DCC) 1. Dissolve the carboxylic acid, amine, and a coupling additive like HOBt or HATU in an aprotic solvent (e.g., DMF, DCM).2. Add the carbodiimide coupling agent (e.g., EDC) portion-wise at 0°C and allow the reaction to warm to room temperature. | Acyl Chloride Method: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride. The removal of excess SOCl₂ is crucial to prevent side reactions with the amine. The base neutralizes the HCl generated during the reaction.[4] The order of addition is critical; adding the amine before complete activation can lead to side products.[4] Carbodiimide Method: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. Additives like HOBt and HATU minimize side reactions like N-acylurea formation and reduce racemization for chiral substrates.[5] |
| Temperature Control | For the reaction of the acyl chloride with the amine, maintain a low temperature (e.g., 0°C) during the initial addition, then allow the reaction to slowly warm to room temperature. | This helps to control the exothermicity of the reaction and minimize the formation of side products from the highly reactive acyl chloride. |
| Solvent Choice | Use aprotic solvents like DCM, THF, or DMF. | These solvents will not react with the acyl chloride intermediate. |
| Purification | The dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be removed by filtration. The byproducts from EDC are water-soluble and can be removed with an aqueous workup.[5] | Proper workup and purification are essential to isolate the desired amide product. |
Experimental Workflow: Amidation via Acyl Chloride
Caption: Workflow for amidation via acyl chloride formation.
B. Ester Formation (Esterification)
Question 2: I am performing a Fischer esterification with this compound and an alcohol, but the reaction is not going to completion. How can I improve the yield?
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7][8] The equilibrium nature of this reaction is often the cause of incomplete conversion.
Potential Byproducts and Their Causes:
-
Unreacted Starting Material: Due to the reaction reaching equilibrium.
-
Demethylation Product (4-Chloro-2-fluoro-3-hydroxybenzoic acid): The methoxy group is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[9][10]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Driving the Equilibrium | Use a large excess of the alcohol: This is effective and economical for simple alcohols like methanol or ethanol.[11] Remove water: Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene.[6] Alternatively, add a dehydrating agent like molecular sieves. | According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium towards the formation of the ester.[7] |
| Catalyst Choice | Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] | The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] |
| Temperature Control | Refluxing is typically required, but avoid excessively high temperatures for prolonged periods to minimize demethylation. | The reaction rate is temperature-dependent, but higher temperatures can also promote side reactions. |
| Alternative Methods for Hindered Substrates | For sterically hindered alcohols or if demethylation is a significant issue, consider converting the carboxylic acid to the acyl chloride first, followed by reaction with the alcohol.[11] | The reaction of an acyl chloride with an alcohol is not an equilibrium reaction and often proceeds under milder conditions. |
Logical Relationship: Driving Fischer Esterification
Caption: Strategies to favor product formation in Fischer esterification.
C. Demethylation of the Methoxy Group
Question 3: I am observing the formation of 4-Chloro-2-fluoro-3-hydroxybenzoic acid as a byproduct in my reaction. How can I prevent this?
The methoxy group on the aromatic ring is an ether linkage and can be cleaved under certain conditions, most commonly with strong acids or Lewis acids.
Conditions Leading to Demethylation:
-
Strong Acidic Conditions: Reactions run in the presence of strong acids like HBr, HI, or even H₂SO₄ at high temperatures can cause ether cleavage.[10][12][13]
-
Lewis Acids: Reagents like boron tribromide (BBr₃) are specifically used for demethylation but can also be inadvertently active if present as impurities or if reaction conditions mimic their effect.[6][13][14][15][16][17]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Choice | If possible, avoid strong protic acids and Lewis acids, especially at elevated temperatures. Opt for milder reaction conditions. | Methoxy groups are generally stable under neutral and basic conditions. |
| Temperature Control | If acidic conditions are necessary, run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. | Demethylation is often more sensitive to temperature than the primary desired reaction. |
| Protecting Groups | In multi-step syntheses where harsh conditions are unavoidable, consider if protecting the methoxy group is a viable, albeit less atom-economical, strategy. However, this is often not practical. | This is generally a last resort due to the added steps of protection and deprotection. |
D. Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am concerned that my nucleophile might react with the aromatic ring instead of the carboxylic acid. Is this likely, and which halogen would be displaced?
Nucleophilic aromatic substitution (SNAr) is a potential side reaction, especially with strong nucleophiles. The aromatic ring of this compound is substituted with electron-withdrawing groups (halogens, carboxylic acid), which can make it susceptible to nucleophilic attack.
Factors Influencing SNAr:
-
Leaving Group Ability: In SNAr, fluoride is generally a better leaving group than chloride because its high electronegativity stabilizes the intermediate Meisenheimer complex.
-
Activating Groups: Electron-withdrawing groups ortho or para to the leaving group activate the ring for nucleophilic attack.[18]
-
Regioselectivity: The position of nucleophilic attack will be determined by the relative activation of the positions bearing the chloro and fluoro substituents.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Nucleophile Choice | Use softer, less basic nucleophiles if possible. For amidation, it is preferable to activate the carboxylic acid first rather than using a highly reactive amine anion. | Strong, hard nucleophiles are more likely to participate in SNAr. |
| Temperature Control | Run reactions at the lowest feasible temperature. | SNAr reactions often have a higher activation energy than the desired reaction at the carboxylic acid group. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to nucleophiles. | This minimizes the opportunity for side reactions to occur. |
Predicted Regioselectivity of SNAr
While a detailed computational study would be required for a definitive prediction, general principles of SNAr suggest that the fluorine atom is the more likely site of substitution. The carboxylic acid group is a strong electron-withdrawing group and is para to the fluorine, which should strongly activate this position for nucleophilic attack.
III. Frequently Asked Questions (FAQs)
Q1: Can this compound undergo decarboxylation?
A: Decarboxylation (loss of CO₂) from benzoic acids is generally difficult and requires harsh conditions, such as very high temperatures or the presence of specific catalysts.[1][19] Under the typical conditions for esterification or amidation, significant decarboxylation is not expected. However, if your reaction is performed at very high temperatures (>200°C) for extended periods, it could become a minor side reaction.
Q2: I am using this molecule as a precursor for a Suzuki coupling. What are the common byproducts I should look out for?
A: If you first convert the benzoic acid to a boronic acid or ester derivative for a Suzuki coupling, common byproducts include:
-
Homocoupling: The boronic acid derivative coupling with itself. This can be promoted by the presence of oxygen.[15]
-
Dehalogenation: Replacement of the chloro or fluoro group with a hydrogen atom.[19]
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[19] Optimizing the catalyst, base, and reaction conditions, and ensuring an inert atmosphere can help minimize these byproducts.[19][20]
Q3: Is the fluorine or chlorine atom more reactive in other types of reactions, like metal-catalyzed cross-coupling?
A: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > OTf > Cl >> F. Therefore, the aryl chloride is much more likely to react than the aryl fluoride in reactions like Suzuki, Buchwald-Hartwig, etc. This provides an opportunity for selective functionalization at the chlorine position while leaving the fluorine intact.
IV. References
-
One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. RSC Advances. (URL not provided)
-
Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings. (URL not provided)
-
Stability of 4-methoxybenzoic acid under acidic and basic conditions. Benchchem. (URL not provided)
-
Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube. (2018-04-04)
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2024-09-07)
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. (URL not provided)
-
O-Demethylation. Chem-Station Int. Ed. (2024-01-15)
-
Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate. (URL not provided)
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23)
-
Fischer Esterification. J&K Scientific LLC. (2025-02-23)
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. (2017-07-23)
-
Fischer Esterification. Chemistry Steps. (URL not provided)
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. (URL not provided)
-
Fischer–Speier esterification. Wikipedia. (URL not provided)
-
CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives | Request PDF. ResearchGate. (2025-08-06)
-
Acid to Acid Chloride - Common Conditions. (URL not provided)
-
Fischer Esterification. Organic Chemistry Portal. (URL not provided)
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Reddit. (2025-03-22)
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (URL not provided)
-
Boron Tribromide. ResearchGate. (URL not provided)
-
Acid Chloride Formation - Thionyl Chloride. ChemTube3D. (URL not provided)
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03)
-
(PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. (2025-10-18)
-
How to produce amide from Benzoic acid and amine directly? ResearchGate. (2012-10-12)
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. (2025-08-07)
-
Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents. Benchchem. (URL not provided)
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. (URL not provided)
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Chloro-3-fluoro-2-methoxybenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. | Semantic Scholar [semanticscholar.org]
- 13. Amide bond formation with a new fluorous carbodiimide: separation by reverse fluorous solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imperial.ac.uk [imperial.ac.uk]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Elucidation of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: A Comparative Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Chloro-2-fluoro-3-methoxybenzoic acid. In the absence of directly published spectra for this specific molecule, we will employ a comparative approach, leveraging empirical data from structurally related analogs to predict and interpret its spectral characteristics. This methodology not only serves as a robust tool for the structural verification of the title compound but also enhances the foundational understanding of how substituent effects influence spectroscopic outcomes in polysubstituted aromatic systems.
Introduction to Spectroscopic Analysis of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in organic synthesis and medicinal chemistry. Their characterization relies heavily on NMR and MS techniques. The chemical shifts in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, which is modulated by the interplay of inductive and resonance effects of the substituents on the aromatic ring. Similarly, the fragmentation patterns observed in mass spectrometry provide a molecular fingerprint, revealing the compound's mass and the stability of its fragments.
This guide will focus on predicting the spectral features of this compound by dissecting the individual and combined effects of the chloro, fluoro, and methoxy substituents on the benzoic acid scaffold.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The substitution pattern (1-carboxy, 2-fluoro, 3-methoxy, 4-chloro) leaves two aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Comparison with Analogs (in DMSO-d₆)
| Proton Assignment | Predicted for this compound | 2-Chlorobenzoic acid[1] | 4-Fluorobenzoic acid[2] | 3-Methoxybenzoic acid |
| -COOH | ~13.0-13.5 (s, broad) | 13.34 (s) | ~13.1 (s) | ~13.0 (s) |
| Aromatic H-5 | ~7.6-7.8 (d) | 7.31-8.09 (m) | 7.22-8.03 (m) | 7.16-7.73 (m) |
| Aromatic H-6 | ~7.4-7.6 (d) | 7.31-8.09 (m) | 7.22-8.03 (m) | 7.16-7.73 (m) |
| -OCH₃ | ~3.9-4.0 (s) | - | - | 3.87 (s) |
Causality Behind Predicted Shifts:
-
Carboxylic Acid Proton (-COOH): This proton is typically a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature.[3] In a polar aprotic solvent like DMSO-d₆, this peak is often well-resolved.
-
Aromatic Protons (H-5 and H-6): The two remaining aromatic protons will appear as doublets due to coupling with each other. The fluorine at position 2 will also introduce coupling to H-6. The precise chemical shifts are influenced by the electronic effects of all substituents. The electron-withdrawing nature of the halogens and the carboxylic acid group will generally deshield these protons, shifting them downfield.
-
Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet around 3.9-4.0 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparison with Analogs (in DMSO-d₆)
| Carbon Assignment | Predicted for this compound | 2-Chlorobenzoic acid[1] | 4-Fluorobenzoic acid[2] | 3-Methoxybenzoic acid |
| C=O | ~165-167 | 166.54 | ~166 | ~167 |
| C-1 | ~120-125 | 133.82 | ~128 | ~131 |
| C-2 (C-F) | ~150-155 (d, ¹JCF) | 133.37 | - | - |
| C-3 (C-OCH₃) | ~145-150 | - | - | 159.6 |
| C-4 (C-Cl) | ~125-130 | - | 164.14 (d, ¹JCF) | - |
| C-5 | ~128-132 | 131.30 | ~116 (d, ²JCF) | 122.7 |
| C-6 | ~115-120 (d, ²JCF) | 129.30 | ~132 (d, ³JCF) | 114.4 |
| -OCH₃ | ~56-58 | - | - | 55.5 |
Expert Insights on ¹³C NMR Predictions:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 165-175 ppm.
-
Fluorine Coupling: A key feature will be the large one-bond coupling constant (¹JCF) for C-2, which will appear as a doublet. Smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for C-1, C-3, and C-6.
-
Substituent Effects: The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. The electronegative fluorine and chlorine atoms, along with the methoxy group's resonance and inductive effects, create a unique electronic distribution around the ring.
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.
Table 3: Predicted Key m/z Fragments for this compound
| m/z | Predicted Fragment Ion | Interpretation |
| 204/206 | [M]⁺ | Molecular ion peak (with isotopic pattern for Chlorine) |
| 187/189 | [M - OH]⁺ | Loss of hydroxyl radical |
| 159/161 | [M - OH - CO]⁺ | Subsequent loss of carbon monoxide |
| 124 | [M - OH - CO - Cl]⁺ | Loss of chlorine from the benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (characteristic for substituted benzenes) |
Trustworthiness of Fragmentation Predictions:
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 204, with a smaller M+2 peak at m/z 206 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[4]
-
Loss of -OH: A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical, leading to a stable acylium ion.
-
Decarbonylation: The subsequent loss of carbon monoxide from the acylium ion is also a frequently observed fragmentation.
Experimental Protocols
To validate the predicted data, the following experimental protocols are recommended.
NMR Spectroscopy
Diagram 1: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation) are highly recommended.
Mass Spectrometry
Diagram 2: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal for this analysis.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Analysis: Electron ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By comparing its expected spectral features with those of known, structurally similar compounds, researchers can gain a high degree of confidence in their structural assignments. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comparative and predictive approach is an invaluable tool in the arsenal of any scientist working in chemical synthesis and analysis.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. angenechemical.com [angenechemical.com]
- 5. NMR Studies on the Effect of Solvents on the Dimerization of Benzoic Acid | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Chloro-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chloro, fluoro, and methoxy groups on the benzoic acid core makes it an attractive intermediate for creating novel compounds with tailored biological activities. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the research and development community.
This in-depth technical guide provides a comparative analysis of two distinct synthetic routes to this compound. Each route is evaluated based on its synthetic efficiency, scalability, and the underlying chemical principles. Detailed experimental protocols are provided, along with a discussion of the rationale behind the strategic choices in each synthesis.
Route 1: Ortho-metalation and Borylation of 2-Chloro-6-fluoroanisole followed by Oxidation
This route offers a regioselective approach to the target molecule, starting from the commercially available 2-chloro-6-fluorophenol. The key steps involve the formation of a key boronic acid intermediate via directed ortho-metalation, followed by oxidation to the desired carboxylic acid.
Causality Behind Experimental Choices
The choice of directed ortho-metalation is crucial for achieving the desired substitution pattern. The methoxy group in 2-chloro-6-fluoroanisole is a potent ortho-directing group for lithiation, guiding the deprotonation to the C6 position, which is activated by both the methoxy and fluoro substituents. The subsequent borylation traps the organolithium species, and the final oxidation provides the carboxylic acid functionality. This strategy avoids potential issues with regioselectivity that could arise from direct electrophilic substitution on a less activated ring system.
Experimental Protocol
Step 1a: Synthesis of 2-Chloro-6-fluoroanisole
This initial step involves the methylation of 2-chloro-6-fluorophenol.
-
Materials: 2-chloro-6-fluorophenol, dimethyl sulfate, potassium carbonate, acetone.
-
Procedure: To a solution of 2-chloro-6-fluorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add dimethyl sulfate (1.2 equivalents) dropwise and heat the reaction mixture to reflux for 4-6 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. The residue can be purified by distillation to yield 2-chloro-6-fluoroanisole.
Step 1b: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid
This step utilizes a directed ortho-metalation followed by borylation.[1]
-
Materials: 2-chloro-6-fluoroanisole, n-butyllithium (n-BuLi), trimethyl borate, tetrahydrofuran (THF), hydrochloric acid (HCl).
-
Procedure: Dissolve 2-chloro-6-fluoroanisole (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. Add trimethyl borate (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with aqueous HCl and extract the product with an organic solvent. The organic layer is dried and concentrated to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which can be purified by recrystallization.[1]
Step 1c: Oxidation to this compound
This final step converts the boronic acid to the target carboxylic acid.
-
Materials: 4-chloro-2-fluoro-3-methoxyphenylboronic acid, potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).
-
Procedure: Suspend 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1 equivalent) in water and heat the mixture. Add a solution of KMnO₄ (2-3 equivalents) in water portion-wise, maintaining the temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. Once the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.[2][3][4]
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Electrophilic Chlorination of 2-Fluoro-3-methoxybenzoic Acid
This route explores a more direct approach, starting from the commercially available 2-fluoro-3-methoxybenzoic acid and introducing the chlorine atom in the final step through an electrophilic aromatic substitution.
Causality Behind Experimental Choices
The success of this route hinges on the regioselectivity of the electrophilic chlorination. The existing substituents on the benzene ring will direct the incoming electrophile. The methoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The combined directing effects of the methoxy and fluoro groups are expected to favor substitution at the C4 position, which is para to the methoxy group and ortho to the fluorine atom. N-Chlorosuccinimide (NCS) is chosen as a mild and easy-to-handle chlorinating agent.[5][6]
Experimental Protocol
Step 2a: Electrophilic Chlorination of 2-Fluoro-3-methoxybenzoic Acid
-
Materials: 2-fluoro-3-methoxybenzoic acid, N-chlorosuccinimide (NCS), acetic acid or other suitable solvent.
-
Procedure: Dissolve 2-fluoro-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid. Add N-chlorosuccinimide (1.1 equivalents) in one portion. Heat the reaction mixture and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled and the product can be isolated by precipitation upon addition of water, followed by filtration and washing. Further purification can be achieved by recrystallization.[7][8]
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Ortho-metalation/Borylation/Oxidation | Route 2: Electrophilic Chlorination |
| Number of Steps | 3 (from 2-chloro-6-fluorophenol) | 1 (from 2-fluoro-3-methoxybenzoic acid) |
| Overall Yield | Moderate to Good (relies on three high-yielding steps) | Potentially lower and less selective |
| Starting Materials | 2-chloro-6-fluorophenol (less common) | 2-fluoro-3-methoxybenzoic acid (more common) |
| Reagents & Conditions | Cryogenic temperatures (-78 °C), organolithium reagents (air/moisture sensitive) | Milder conditions, easier to handle reagents |
| Regioselectivity | Excellent, directed by the methoxy group | Potentially good, but may yield isomeric byproducts |
| Scalability | Challenging due to cryogenic conditions and use of n-BuLi | More readily scalable |
| Purification | May require chromatographic purification of intermediates | May require careful purification to remove isomers |
Discussion and Conclusion
Route 1 offers a highly regioselective and reliable method for the synthesis of this compound. The directed ortho-metalation strategy ensures the precise installation of the functional groups, minimizing the formation of unwanted isomers. However, this route involves multiple steps and requires the use of cryogenic temperatures and air-sensitive organolithium reagents, which can pose challenges for large-scale production. The availability and cost of the starting material, 2-chloro-6-fluorophenol, should also be considered.
Route 2 presents a more convergent and operationally simpler approach. With only one step from a readily available starting material, it has the potential for greater efficiency in terms of time and resources. The main challenge lies in achieving high regioselectivity during the electrophilic chlorination step. While the directing group effects are favorable, the formation of other chlorinated isomers is a possibility that would necessitate careful optimization of reaction conditions and potentially challenging purification.
Recommendation:
For laboratory-scale synthesis where high purity and unambiguous structural confirmation are paramount, Route 1 is the preferred method due to its excellent regiocontrol. For industrial applications where scalability, cost-effectiveness, and operational simplicity are critical, Route 2 warrants further investigation and optimization to maximize the yield of the desired product and minimize the formation of impurities. A thorough cost-benefit analysis of starting material availability and purification requirements would be essential in making a final decision for large-scale synthesis.
References
- 1. 1896494-63-5 Cas No. | 2-Chloro-5-fluoro-3-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. isca.me [isca.me]
A Comparative Guide to the Biological Activity of Substituted Benzoic Acid Derivatives: From Serotonin Receptor Modulation to Potential Therapeutic Applications
Introduction: The Versatile Benzoic Acid Scaffold in Drug Discovery
The substituted benzoic acid motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic profile and its binding affinity for specific biological targets. The inclusion of halogen atoms, like chlorine and fluorine, and methoxy groups can significantly enhance metabolic stability and membrane permeability, making these derivatives particularly attractive in drug design.[1]
This guide provides a comparative analysis of the biological activity of derivatives of a specific substituted benzoic acid, 4-Chloro-2-fluoro-3-methoxybenzoic acid, and its close structural analogs. While direct biological data for this exact compound is limited in the public domain, a comprehensive examination of its near relatives reveals a fascinating landscape of potent and selective pharmacological activities. We will delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their modulation of the 5-HT4 receptor, a key player in gastrointestinal motility and cognitive function. Furthermore, we will explore the potential for similar scaffolds to target other critical receptors, such as the gonadotropin-releasing hormone (GnRH) receptor.
Modulation of the 5-HT4 Receptor: A Tale of Agonists and Antagonists
Research into derivatives of a closely related analog, 4-amino-5-chloro-2-methoxybenzoic acid, has yielded a compelling story of how subtle structural modifications can dramatically alter biological activity, converting a potent agonist into a powerful antagonist.[2] This section will compare these derivatives, providing a clear illustration of the principles of rational drug design.
The Agonist Profile: Activating the 5-HT4 Receptor
A series of ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent 5-HT4 receptor agonists.[2] These compounds have demonstrated nanomolar affinity in receptor binding assays and have shown efficacy in functional assays, such as inducing relaxation in the rat esophagus muscle.[2]
A key structural feature of these agonists is the presence of a substituted 1-piperidineethanol moiety linked to the benzoic acid core via an ester bond. Monosubstitution on the piperidine ring with small groups like methyl, hydroxyl, or acetamido results in compounds with potencies comparable to the endogenous ligand, serotonin.[2]
The Antagonist Switch: The Impact of Dimethyl Substitution
A pivotal discovery in the SAR of this series was the dramatic shift in pharmacological activity upon the introduction of two methyl groups on the piperidine ring. The cis- and trans-3,5-dimethylpiperidinyl)ethyl] derivatives of 4-amino-5-chloro-2-methoxybenzoate were found to be potent 5-HT4 receptor antagonists.[2] This highlights a critical "switch" in the molecule's interaction with the receptor, where a seemingly minor structural change completely reverses its functional effect.
Comparative Performance Data
The following table summarizes the binding affinities and functional activities of representative agonist and antagonist derivatives, demonstrating the profound impact of the substitution pattern on the piperidine ring.
| Compound ID | Piperidine Substitution | Biological Activity | Receptor Binding Affinity (Ki, nM) | Functional Activity (pA2) |
| 7a (ML 10302) | Unsubstituted | Agonist | 1.07 ± 0.5 | - |
| 7k | 4-CONH2 | Agonist | 1.0 ± 0.3 | - |
| 7g | cis-3,5-dimethyl | Antagonist | 0.26 ± 0.06 | 8.6 |
Data sourced from G. G. G. G. Gualtieri et al., J. Med. Chem. 1999, 42, 23, 4563–4571.[2]
The nanomolar Ki values for all listed compounds indicate high affinity for the 5-HT4 receptor. The pA2 value for compound 7g is a measure of its antagonist potency, with a higher value indicating greater potency.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural features of the 4-amino-5-chloro-2-methoxybenzoic acid scaffold and the critical substitutions on the piperidine ring that determine whether a derivative acts as a 5-HT4 receptor agonist or antagonist.
Caption: SAR of 4-amino-5-chloro-2-methoxybenzoic acid derivatives at the 5-HT4 receptor.
Broader Therapeutic Potential: Targeting the GnRH Receptor
The therapeutic potential of substituted benzoic acid derivatives extends beyond the serotonergic system. A patent application has disclosed that derivatives of 2-fluoro-3-methoxyphenyl, a scaffold closely related to the topic of this guide, are potent and orally available nonpeptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor.[3] This finding suggests that the this compound core could also serve as a starting point for developing antagonists for this important oncology and reproductive health target. The development of oral GnRH antagonists represents a significant advancement in the treatment of hormone-dependent diseases.[3]
Experimental Protocols: A Foundation for Discovery
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment in the evaluation of these compounds: a radioligand binding assay to determine receptor affinity.
Protocol: 5-HT4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
[3H]-GR113808 (radioligand).
-
Serotonin (5-HT) as a non-labeled competitor.
-
Test compounds.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Multi-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the h5-HT4 receptor in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a multi-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM 5-HT (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-GR113808 (at a final concentration close to its Kd).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The exploration of substituted benzoic acid derivatives, particularly those bearing fluoro, chloro, and methoxy groups, continues to be a fertile ground for the discovery of novel therapeutic agents. The case of 4-amino-5-chloro-2-methoxybenzoic acid derivatives demonstrates the remarkable sensitivity of biological activity to subtle structural changes, offering valuable lessons for medicinal chemists. The ability to switch from a potent 5-HT4 receptor agonist to an antagonist with the addition of two methyl groups underscores the importance of detailed structure-activity relationship studies.
While the biological profile of this compound itself remains to be fully elucidated, the potent activities of its close analogs suggest that its derivatives are promising candidates for targeting a range of receptors, including those in the serotonergic and endocrine systems. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to unlock their full therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid Crystals
For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystalline form of a molecule dictates its solubility, stability, and bioavailability, making its detailed structural analysis a critical step in the pharmaceutical development pipeline. This guide provides an in-depth comparative analysis of the crystallographic and spectroscopic features of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a substituted benzoic acid derivative of interest, by leveraging experimental data from closely related analogues. While a dedicated crystallographic study for this specific molecule is not publicly available, we can infer and compare its expected properties based on the extensive research on similar halogenated and methoxy-substituted benzoic acids.
Introduction: The Significance of Crystal Structure in Drug Development
The spatial arrangement of molecules in a crystal lattice, known as the crystal structure, governs the macroscopic properties of a solid. For an API like this compound, variations in crystal packing, known as polymorphism, can lead to significant differences in therapeutic efficacy and manufacturability. Therefore, a comprehensive structural characterization is not merely an academic exercise but a crucial aspect of quality control and intellectual property protection in the pharmaceutical industry.
Substituted benzoic acids are a common motif in medicinal chemistry, and their crystal structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.[1] The interplay of these forces, influenced by the nature and position of the substituents, determines the overall crystal packing and resulting physicochemical properties.
Comparative Structural Analysis: Insights from Analogs
In the absence of a specific crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of other substituted benzoic acids. These comparisons allow us to predict the likely hydrogen bonding motifs, conformational preferences, and potential for polymorphism.
Expected Hydrogen Bonding and Supramolecular Assembly
Benzoic acid derivatives typically form robust hydrogen-bonded dimers via their carboxylic acid groups, creating a characteristic R22(8) ring motif. This primary interaction is often the most dominant feature in their crystal structures.[1] The presence of chloro, fluoro, and methoxy substituents in this compound introduces the possibility of additional, weaker intermolecular interactions that can influence the overall crystal packing.
For instance, studies on other chloro- and fluoro-substituted benzoic acids have revealed the involvement of these halogen atoms in C–H···X (X = Cl, F) hydrogen bonds and C–X···O halogen bonds, which contribute to the formation of a three-dimensional supramolecular framework.[1][2] The methoxy group can also act as a hydrogen bond acceptor. The interplay of these various interactions will ultimately dictate the crystal packing of this compound.
Conformational Analysis
The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature of benzoic acids. Quantum chemical calculations on ortho-substituted fluoro- and chloro-benzoic acids have shown the existence of multiple low-energy conformers (cis and trans) arising from rotation around the C-C and C-O bonds.[2] For this compound, steric hindrance and intramolecular interactions between the substituents and the carboxylic acid group will influence the preferred conformation in the solid state.
Essential Experimental Techniques for Structural Characterization
A multi-technique approach is essential for a comprehensive structural analysis of a crystalline compound. The following sections detail the key experimental methods and the expected outcomes for this compound, with comparative data from related molecules.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as acetone or toluene.[3][4]
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
Expected Insights for this compound:
-
Unambiguous determination of the molecular conformation.
-
Detailed characterization of the hydrogen bonding network, including the classic carboxylic acid dimer and any weaker interactions involving the halogen and methoxy substituents.
-
Precise unit cell parameters and space group, which serve as a fingerprint for this specific crystalline form.
Workflow for Single-Crystal X-ray Diffraction
References
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Methods for 4-Chloro-2-fluoro-3-methoxybenzoic Acid Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical development, the rigorous analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Chloro-2-fluoro-3-methoxybenzoic acid, a substituted benzoic acid derivative, presents a typical analytical challenge. Its accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and maintaining quality control. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you in selecting the most appropriate technique for your laboratory's needs.
Analyte at a Glance: this compound
Understanding the physicochemical properties of the target analyte is the foundation of any successful method development.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₃ | [1] |
| Molecular Weight | 204.58 g/mol | [1][2] |
| Structure | Aromatic Carboxylic Acid | [1][2] |
| Polarity | High, due to the carboxylic acid group | [2] |
| Volatility | Low | Inferred from structure |
| Thermal Stability | Potentially labile at high temperatures | Inferred from structure |
The key takeaway is the presence of the polar carboxylic acid group, which dictates its low volatility and makes it an ideal candidate for HPLC analysis in its native form, while necessitating a chemical modification step for GC-MS.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is fundamentally suited for non-volatile and thermally sensitive compounds, making it a primary choice for analyzing acidic molecules like this compound.[3] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For this analyte, a reversed-phase (RP-HPLC) method is the most logical choice.
Causality Behind the Method: The non-polar C18 stationary phase retains the analyte, while a polar mobile phase elutes it. Critically, the mobile phase must be acidified. The addition of an acid (e.g., phosphoric or formic acid) suppresses the ionization of the analyte's carboxylic acid group. An un-ionized molecule is less polar and interacts more consistently with the C18 stationary phase, resulting in a sharp, symmetrical peak—a hallmark of a robust method.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol is adapted from established methods for analyzing similar benzoic acid derivatives and is designed for robust quantification.[4][5][6][7]
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic (60% Mobile Phase A, 40% Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the analyte in the samples by interpolating their peak areas against the calibration curve.
-
HPLC Workflow Diagram
Caption: A typical workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory Powerhouse
GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase.[3] Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, which would result in poor chromatographic performance and potential thermal degradation in the hot injector.[8]
The Derivatization Imperative: To overcome this, a chemical derivatization step is mandatory.[9][10] This process converts the polar carboxylic acid group into a less polar, more volatile ester. Silylation or, more commonly, esterification (e.g., methylation) is employed.[8] This modification makes the analyte "GC-amenable" and is the most critical step in the entire workflow. While adding a step, it enables the use of the highly sensitive and specific mass spectrometer for detection.
Experimental Protocol: GC-MS with Methylation Derivatization
This protocol outlines a common esterification procedure followed by GC-MS analysis.
-
Derivatization (Methylation):
-
Place approximately 1 mg of the sample or standard into a reaction vial.
-
Add 1 mL of 10% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper hexane layer, containing the methylated derivative, to a new autosampler vial for analysis.
-
-
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Program: Start at 80 °C, hold for 1 minute. Ramp to 280 °C at 15 °C/min. Hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the methyl ester derivative.
-
-
Analysis and Quantification:
-
Confirm the identity of the derivatized analyte by comparing its mass spectrum to a reference or library.
-
For quantification, create a calibration curve using derivatized standards and monitor specific, abundant ions in SIM mode for enhanced sensitivity.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis, highlighting the critical derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques hinges on the specific analytical goal.
| Parameter | HPLC (Reversed-Phase) | GC-MS |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[9] |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. Analyzed in its native form. | Requires volatile and thermally stable compounds. Derivatization is mandatory for this analyte.[9][10] |
| Sample Preparation | Simple: Dissolve, filter, and inject.[9] | Complex: Involves a multi-step chemical derivatization and extraction process.[9][11] |
| Speed & Throughput | Moderate. Run times are typically 5-15 minutes. | Slower overall due to the lengthy sample preparation step, though GC run times can be fast. |
| Selectivity | Good, based on chromatographic retention time and UV absorbance. | Extremely high, based on both retention time and the unique mass spectral fingerprint of the analyte.[9] |
| Sensitivity | Good, dependent on the UV detector. Can be enhanced with an MS detector (LC-MS). | Very high, especially when using Selected Ion Monitoring (SIM) mode.[9] |
| Confirmation | Tentative identification based on retention time. Co-eluting impurities can interfere. | Definitive structural confirmation from the mass spectrum provides a high degree of confidence. |
| Instrumentation | Standard, widely available instrumentation. | More complex and generally more expensive instrumentation. |
Expert Insight: For routine quality control where speed and simplicity are key, HPLC is the superior choice . The minimal sample preparation reduces potential sources of error and allows for higher sample throughput. However, for impurity identification, structural confirmation, or when trace-level quantification is required in a complex matrix, GC-MS provides unparalleled selectivity and confidence , despite its more demanding workflow.[9]
The Trustworthiness Pillar: Method Validation
Regardless of the chosen technique, the method must be validated to demonstrate it is fit for its intended purpose.[12][13] This is a non-negotiable requirement in regulated environments, governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the FDA.[14][15][16][17]
A self-validating system is built on demonstrating performance against predefined acceptance criteria for key parameters.[15][18]
| Validation Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[15][17] | Peak purity analysis, no interference at the analyte's retention time from placebo or known impurities. |
| Linearity | A direct proportional relationship between concentration and analytical response over a defined range.[15] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[12] | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Often expressed as percent recovery.[15][17] | 98.0% to 102.0% recovery. |
| Precision | The degree of agreement among individual test results. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).[17][18] | Relative Standard Deviation (RSD) ≤ 2.0%.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[15] | System suitability parameters remain within limits; results are not significantly affected. |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, but they serve different primary purposes.
-
For routine quantification, quality control, and high-throughput screening, the recommended method is Reversed-Phase HPLC. Its direct analysis approach minimizes sample preparation, reduces analysis time, and provides robust, reliable data sufficient for most applications.
-
For structural confirmation, impurity identification, and trace-level analysis where absolute certainty is required, GC-MS is the authoritative choice. The mandatory derivatization step is a significant investment in time, but the high selectivity and definitive identification provided by the mass spectrometer are invaluable for research, development, and problem-solving scenarios.
Ultimately, the selection of the analytical method should be a strategic decision, aligning the technique's strengths with the specific questions you need to answer.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. resources.eirgenix.com [resources.eirgenix.com]
A Comparative Analysis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid and Its Structural Isomers: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the nuanced structural variations of aromatic carboxylic acids can profoundly influence their physicochemical properties, reactivity, and biological activity. This guide offers an in-depth comparative analysis of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a key building block in modern synthetic chemistry, with its structurally similar isomers. By examining their properties through experimental data and outlining robust analytical protocols, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed for informed compound selection and methodological design.
Introduction to this compound and Its Analogs
This compound is a polysubstituted aromatic compound whose unique arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, coupled with the carboxylic acid moiety, imparts a distinct chemical character. To understand the subtle yet significant impact of substituent positioning on the molecule's behavior, we will compare it against three isomers that offer insightful structural contrasts:
-
4-Chloro-3-methoxybenzoic acid: Lacks the ortho-fluoro substituent, allowing for an assessment of the fluorine atom's influence on acidity and reactivity.
-
2-Fluoro-4-methoxybenzoic acid: Features a different arrangement of the fluoro and methoxy groups, providing a basis to explore the interplay of their electronic effects from different positions.
-
3-Fluoro-4-methoxybenzoic acid: Presents another isomeric variation, further elucidating the structure-property relationships governed by the relative positions of the substituents.
This comparative approach allows for a systematic evaluation of how the interplay between inductive and resonance effects, as well as steric hindrance, dictates the observable chemical and physical properties of these molecules.
Physicochemical and Spectroscopic Properties: A Tabular Comparison
The following tables summarize the key physicochemical and spectroscopic data for this compound and its selected comparators. This side-by-side presentation facilitates a rapid and effective comparison of their fundamental characteristics.
Table 1: Physicochemical Properties
| Property | This compound | 4-Chloro-3-methoxybenzoic acid | 2-Fluoro-4-methoxybenzoic acid | 3-Fluoro-4-methoxybenzoic acid |
| CAS Number | 1169870-80-7 | 85740-98-3[1] | 394-42-3[2] | 403-20-3[3] |
| Molecular Formula | C₈H₆ClFO₃[4] | C₈H₇ClO₃[1] | C₈H₇FO₃[2] | C₈H₇FO₃[3] |
| Molecular Weight | 204.58 g/mol [4] | 186.59 g/mol [1] | 170.14 g/mol [2] | 170.14 g/mol [3] |
| Melting Point (°C) | Not available | Not available | 194-198[2] | 211-213 |
| Boiling Point (°C) | Not available | Not available | 257.8 at 760 mmHg[2] | Not available |
| pKa (Predicted) | Not available | Not available | 3.54 ± 0.10[2] | Not available |
| Solubility | Not available | Not available | Soluble in Methanol[2] | Not available |
| XLogP3 | 2.1 | 2.4[1] | 1.9[5] | Not available |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) |
| This compound | Data not available | Data not available |
| 4-Chloro-3-methoxybenzoic acid | Data not available | Data not available |
| 2-Fluoro-4-methoxybenzoic acid | Data not available | Data not available |
| 3-Fluoro-4-methoxybenzoic acid | Data not available | Data not available |
| 3-Chlorobenzoic acid | (DMSO) δ 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)[6] | (DMSO) δ 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[6] |
| 3-Methoxybenzoic acid | (CDCl₃) δ 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H), 3.87 (s, 3H)[7] | (CDCl₃) δ 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5[7] |
Understanding Structure-Reactivity Relationships
The acidity and, by extension, the reactivity of substituted benzoic acids are governed by the electronic effects of their substituents. Electron-withdrawing groups (EWGs) like halogens increase acidity by stabilizing the resulting carboxylate anion through inductive effects. Conversely, electron-donating groups (EDGs) like the methoxy group can decrease acidity. The position of these groups (ortho, meta, or para) determines the interplay of inductive and resonance effects, leading to significant differences in pKa values among isomers.
For instance, the "ortho effect" often results in an anomalously high acidity for ortho-substituted benzoic acids, which can be attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the aromatic ring, disrupting resonance stabilization of the acid form.[8] A detailed analysis of these effects in our target molecules requires experimental determination of their pKa values.
Caption: Interplay of substituent effects on key chemical properties.
Experimental Protocols for Comparative Analysis
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for determining key analytical parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of each benzoic acid derivative, providing a quantitative measure of their relative acidities.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of the benzoic acid derivative and dissolve it in 50 mL of a 1:1 ethanol/water solution.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.
-
Titrant: Use a standardized 0.05 M NaOH solution as the titrant.
-
Titration: Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.
Self-Validation: The accuracy of the titration is validated by the clear sigmoidal shape of the titration curve and the sharpness of the equivalence point. The procedure should be repeated at least three times for each compound to ensure reproducibility.
Protocol 2: Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a robust HPLC method for the separation and quantification of the four benzoic acid isomers, which can be used to monitor reaction kinetics or assess purity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare individual stock solutions of each isomer in methanol (1 mg/mL) and create a mixed standard solution.
Self-Validation: The method is validated by achieving baseline separation of all four isomers, demonstrating good peak shape, and obtaining a linear calibration curve for each analyte (R² > 0.99).
Caption: A workflow for the comparative analysis of benzoic acid isomers.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative analysis of this compound and its structural isomers. The provided data, while highlighting the need for more comprehensive experimental characterization, underscores the profound impact of substituent placement on the physicochemical and spectroscopic properties of these molecules. The detailed experimental protocols offer a clear path for researchers to generate the necessary data for a robust comparison of reactivity and for use in further synthetic applications.
Future work should focus on the experimental determination of the pKa values for all four compounds to quantitatively assess their relative acidities. A systematic study of their reactivity in a benchmark reaction, such as esterification, would provide invaluable kinetic data. Furthermore, exploring their biological activities in relevant assays could uncover novel structure-activity relationships, guiding the design of new therapeutic agents and agrochemicals.
References
- 1. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-fluoro-3-methoxybenzoic acid
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of analytical method validation for the quantification of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By grounding our discussion in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, we will explore the nuances of validating methods for this specific analyte.[1][2][3][4][5][6][7][8][9][10][11][12][13]
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[14] Validated analytical methods are paramount in achieving this goal. This process demonstrates that an analytical procedure is suitable for its intended purpose.[4][9]
This guide will delve into the validation of two primary analytical techniques suitable for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the critical validation parameters and provide hypothetical, yet scientifically rigorous, experimental protocols.
Understanding the Analyte: this compound
This compound is an aromatic carboxylic acid. Its structure, featuring a halogenated and methoxylated benzene ring, suggests good UV absorbance, making it a suitable candidate for HPLC with UV detection. Its carboxylic acid group also allows for derivatization, a common step to increase volatility for GC analysis.[15][16][17]
The Foundation of Validation: ICH Guidelines
The validation of analytical procedures is governed by the ICH Q2(R2) guideline, which provides a comprehensive framework for the validation of analytical procedures.[1][3][6][7][9][12][13] The core validation parameters that must be assessed include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.[2][5][18][19]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][5][18][19]
-
Range : The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[3][4]
-
Accuracy : The closeness of test results to the true value.[2][4][5][18][19]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4][18][19] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][3][19]
Comparative Analysis: HPLC vs. GC Methods
Both HPLC and GC are powerful chromatographic techniques for the quantitative analysis of this compound. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of polar aromatic compounds like this compound.[20] A UV detector is appropriate given the aromatic nature of the analyte.
Caption: A typical workflow for HPLC method validation.
1. Specificity:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of this compound.
-
Analyze a sample spiked with potential impurities or related substances.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.
2. Linearity:
-
Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Range:
-
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[21]
-
Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria within the defined range.
4. Accuracy:
-
Perform recovery studies by spiking a placebo (matrix) with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.
6. Robustness:
-
Deliberately vary critical method parameters such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
Column temperature (e.g., ± 5 °C).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Gas Chromatography (GC) Method
For GC analysis, the carboxylic acid group of this compound needs to be derivatized to increase its volatility. A common derivatization agent is pentafluorobenzyl (PFB) bromide.[16][17] An electron capture detector (ECD) would be highly sensitive to the resulting halogenated derivative.
Caption: A typical workflow for GC method validation including a derivatization step.
The validation parameters and their execution are similar to the HPLC method, with the addition of validating the derivatization step.
1. Derivatization Validation:
-
Evaluate the completeness and reproducibility of the derivatization reaction.
-
Assess the stability of the derivatized analyte.
2. Specificity:
-
As per the HPLC method, ensuring no interference from the derivatizing agent or by-products.
3. Linearity, Range, Accuracy, and Precision:
-
Follow the same principles as the HPLC method, preparing standards and samples that undergo the derivatization process.
4. Robustness:
-
In addition to GC parameters (e.g., oven temperature ramp rate, carrier gas flow), the robustness of the derivatization step should be assessed by varying reaction time and temperature.
Comparative Performance Summary
| Validation Parameter | HPLC Method | GC Method |
| Specificity | High, dependent on column chemistry and mobile phase. | Very high, especially with mass spectrometry (GC-MS).[15] |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
| Sensitivity | Good with UV detection. | Excellent with ECD or MS detection. |
| Sample Preparation | Simpler, direct injection of dissolved sample. | More complex, requires a derivatization step. |
| Robustness | Sensitive to mobile phase composition and pH. | Sensitive to derivatization conditions and oven temperature. |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial to demonstrate the stability-indicating nature of the analytical method.[22][23][24][25][26] It involves subjecting the drug substance to various stress conditions to produce degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.[24][26]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[24][26]
-
Oxidation: 3% H₂O₂ at room temperature.[26]
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 70°C).[24]
-
Photolytic Degradation: Exposure to UV and visible light.[26]
The developed analytical method must be able to separate the intact drug from its degradation products, thus proving its stability-indicating capability.
Conclusion
Both HPLC and GC methods can be successfully validated for the quantitative determination of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC offers a more straightforward approach with simpler sample preparation. In contrast, GC, although requiring a derivatization step, can provide higher sensitivity, particularly when coupled with an electron capture detector.
A thorough validation process, guided by the principles outlined in the ICH Q2(R2) guidelines, is essential to ensure that the chosen analytical method is fit for its intended purpose, yielding reliable and reproducible data that can withstand regulatory scrutiny.[1][3][6][7][9][12][13]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
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- 15. benchchem.com [benchchem.com]
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- 17. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. altabrisagroup.com [altabrisagroup.com]
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spectroscopic comparison of 4-Chloro-2-fluoro-3-methoxybenzoic acid and its precursors
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise synthesis and characterization of novel compounds are paramount. This guide provides an in-depth spectroscopic comparison of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a potentially valuable building block in pharmaceutical synthesis, and its key precursor, 1-chloro-3-fluoro-2-methoxybenzene. By examining the transformations through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to provide a clear and instructive pathway for the identification and verification of these molecules.
Introduction
This compound possesses a unique substitution pattern on the benzene ring, incorporating a carboxylic acid, a chlorine atom, a fluorine atom, and a methoxy group. This combination of functionalities makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The strategic placement of these groups can influence the molecule's reactivity, lipophilicity, and binding interactions with biological targets. Understanding the spectroscopic signature of this molecule and its synthetic precursors is crucial for ensuring the purity and identity of the final product.
Synthetic Pathway: From Precursor to Product
The synthesis of this compound can be achieved through the carboxylation of its precursor, 1-chloro-3-fluoro-2-methoxybenzene. This transformation involves the introduction of a carboxylic acid group onto the aromatic ring, a fundamental reaction in organic synthesis.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key predicted and literature-derived spectroscopic data for 1-chloro-3-fluoro-2-methoxybenzene and this compound. These values provide a baseline for the expected spectral features of these compounds.
Table 1: ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1-chloro-3-fluoro-2-methoxybenzene | ~7.1-7.3 | m | Aromatic CH |
| ~6.9-7.1 | m | Aromatic CH | |
| ~3.9 | s | -OCH₃ | |
| This compound | ~10-11 | br s | -COOH |
| ~7.8-8.0 | d | Aromatic CH | |
| ~7.2-7.4 | t | Aromatic CH | |
| ~4.0 | s | -OCH₃ |
Table 2: ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-chloro-3-fluoro-2-methoxybenzene | ~150-160 (d) | C-F |
| ~140-150 | C-O | |
| ~110-130 | Aromatic CH & C-Cl | |
| ~55-65 | -OCH₃ | |
| This compound | ~165-170 | C=O |
| ~155-165 (d) | C-F | |
| ~145-155 | C-O | |
| ~110-140 | Aromatic CH, C-Cl, C-COOH | |
| ~55-65 | -OCH₃ |
Table 3: IR Spectroscopy Data (Predicted)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 1-chloro-3-fluoro-2-methoxybenzene | ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) | |
| ~1600-1450 | Aromatic C=C stretch | |
| ~1250-1000 | C-O stretch, C-F stretch | |
| ~800-600 | C-Cl stretch | |
| This compound | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) | |
| ~1710-1680 | C=O stretch (carboxylic acid) | |
| ~1600-1450 | Aromatic C=C stretch | |
| ~1250-1000 | C-O stretch, C-F stretch | |
| ~800-600 | C-Cl stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-chloro-3-fluoro-2-methoxybenzene | ~160/162 (M⁺) | [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |
| This compound | ~204/206 (M⁺) | [M-OH]⁺, [M-COOH]⁺, [M-OCH₃]⁺ |
Analysis and Interpretation of Spectroscopic Transformations
The transition from 1-chloro-3-fluoro-2-methoxybenzene to this compound is marked by distinct changes in their respective spectra, reflecting the addition of the carboxylic acid functionality.
¹H NMR Spectroscopy
The most significant change in the ¹H NMR spectrum is the appearance of a broad singlet in the downfield region (typically 10-13 ppm) for this compound, which is characteristic of the acidic proton of the carboxylic acid group. The aromatic region of the spectrum also shifts upon carboxylation due to the electron-withdrawing nature of the -COOH group.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the introduction of the carboxylic acid group results in a new signal in the highly deshielded region of 165-185 ppm, corresponding to the carbonyl carbon. The chemical shifts of the aromatic carbons are also influenced by the new substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the carboxylation. The spectrum of this compound will show a very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a carboxylic acid dimer. Furthermore, a strong, sharp absorption band will appear around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group. These two features are absent in the spectrum of the precursor, 1-chloro-3-fluoro-2-methoxybenzene.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its precursor, reflecting the addition of the COOH group (an increase of 44 amu). The fragmentation pattern will also be indicative of the new functional group, with characteristic losses of -OH (M-17) and -COOH (M-45).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans is typically required to achieve adequate signal intensity.
Caption: General workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for monitoring the synthesis of this compound from its precursor, 1-chloro-3-fluoro-2-methoxybenzene. Each technique offers unique and definitive evidence of the chemical transformation, allowing for unambiguous confirmation of the final product's identity and purity. By understanding the characteristic spectral changes associated with the introduction of the carboxylic acid functionality, researchers can proceed with confidence in their synthetic endeavors.
A Comparative Guide to the Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: A Cost-Benefit Analysis for Drug Development Intermediates
For researchers and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Chloro-2-fluoro-3-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, making the choice of its synthetic route a critical decision that impacts timelines, budgets, and overall project viability. This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for this important intermediate, supported by experimental insights and a thorough cost-benefit analysis.
Introduction: The Strategic Importance of this compound
This compound, with its unique substitution pattern on the benzene ring, presents a valuable scaffold for medicinal chemists. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating methoxy group, along with the reactive carboxylic acid handle, allows for diverse downstream modifications in the synthesis of complex active pharmaceutical ingredients (APIs). The selection of a synthetic pathway for this intermediate must therefore balance factors of yield, purity, cost, safety, and scalability. This guide will dissect two plausible and strategic synthetic routes to empower researchers with the data-driven insights needed to make informed decisions.
At a Glance: Comparative Overview of Synthetic Routes
| Metric | Route 1: Ortho-Lithiation and Carboxylation | Route 2: Electrophilic Chlorination |
| Starting Material | 2-Chloro-6-fluoroanisole | 2-Fluoro-3-methoxybenzoic acid |
| Key Reagents | n-Butyllithium, Dry Ice (CO₂) | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) |
| Theoretical Yield | Potentially high (literature on similar reactions suggests >80%) | Variable, dependent on regioselectivity and reaction conditions |
| Purity Profile | Generally high, with predictable byproducts from incomplete lithiation or carboxylation. | Potential for isomeric impurities, requiring careful purification. |
| Cost of Goods | Higher reagent cost (n-BuLi), but potentially fewer steps. | Lower cost of chlorinating agents, but starting material may be more expensive. |
| Safety & Handling | Requires stringent anhydrous and inert atmosphere conditions due to pyrophoric n-BuLi. | Involves corrosive and toxic chlorinating agents requiring careful handling. |
| Scalability | Challenging due to the use of cryogenic temperatures and highly reactive organometallics. | Generally more amenable to large-scale production with standard equipment. |
Route 1: Ortho-Lithiation and Carboxylation of 2-Chloro-6-fluoroanisole
This route leverages the directing effect of the methoxy group in 2-chloro-6-fluoroanisole to achieve regioselective lithiation at the ortho position, which is subsequently carboxylated to yield the desired product. This method is elegant in its directness but requires specialized handling of organolithium reagents.
Workflow Diagram
Experimental Protocol
Materials:
-
2-Chloro-6-fluoroanisole (Starting Material)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid Carbon Dioxide)
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-chloro-6-fluoroanisole and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1-2 hours to ensure complete lithiation. A color change is typically observed.
-
Carboxylation: An excess of freshly crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature overnight with continuous stirring.
-
Quenching and Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 1-2 with 1 M HCl.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Cost-Benefit Analysis of Route 1
Benefits:
-
High Regioselectivity: The ortho-directing effect of the methoxy group generally leads to a high yield of the desired isomer, simplifying purification.
-
Direct C-C Bond Formation: This route efficiently introduces the carboxylic acid group in a single, reliable step.
Costs and Challenges:
-
High Reagent Cost and Hazards: n-Butyllithium is a pyrophoric reagent that reacts violently with water and air.[1][2] It requires specialized handling techniques, an inert atmosphere, and anhydrous solvents, which can increase infrastructure and operational costs.[3]
-
Cryogenic Temperatures: The reaction must be conducted at very low temperatures (-78 °C), which can be challenging to maintain on a large scale and adds to energy costs.
-
Starting Material Cost: The cost of 2-Chloro-6-fluoroanisole can be significant and will influence the overall cost-effectiveness of this route.[4]
Route 2: Electrophilic Chlorination of 2-Fluoro-3-methoxybenzoic Acid
This approach begins with a benzoic acid derivative and introduces the chloro substituent in a later step through an electrophilic aromatic substitution reaction. The success of this route hinges on the regioselectivity of the chlorination, which is influenced by the directing effects of the existing fluoro, methoxy, and carboxyl groups.
Workflow Diagram
Experimental Protocol (Representative)
Materials:
-
2-Fluoro-3-methoxybenzoic acid (Starting Material)
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
A suitable solvent (e.g., Acetic acid, Dichloromethane, or Acetonitrile)
-
Sodium bicarbonate or Sodium hydroxide solution (for workup)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure with N-Chlorosuccinimide:
-
Reaction Setup: 2-Fluoro-3-methoxybenzoic acid is dissolved in a suitable solvent, such as acetic acid, in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Chlorination: N-Chlorosuccinimide (1.0-1.2 equivalents) is added to the solution. The reaction mixture is heated (e.g., to 50-80 °C) and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid is collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between ethyl acetate and water.
-
Purification: The crude product is washed with water and then a dilute solution of sodium bicarbonate to remove any unreacted starting material. The product is then washed again with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Cost-Benefit Analysis of Route 2
Benefits:
-
Milder Reaction Conditions: This route generally avoids the use of pyrophoric reagents and cryogenic temperatures, making it more amenable to standard laboratory and industrial settings.
-
Lower Cost of Reagents: Chlorinating agents like N-chlorosuccinimide and sulfuryl chloride are typically less expensive than n-butyllithium.[2][5][6]
-
Scalability: The reaction conditions are generally more scalable than those of Route 1.
Costs and Challenges:
-
Regioselectivity: The primary challenge is controlling the position of chlorination. The existing substituents have competing directing effects. The methoxy group is an ortho, para-director, the fluoro group is also an ortho, para-director, and the carboxyl group is a meta-director. This can lead to a mixture of isomers, necessitating careful purification and potentially lowering the overall yield of the desired product.
-
Safety of Chlorinating Agents: N-Chlorosuccinimide is a skin and eye irritant.[7] Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases.[8] Both require handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Starting Material Cost: The cost and availability of 2-Fluoro-3-methoxybenzoic acid will be a significant factor in the overall economic viability of this route.[9][10]
Conclusion and Recommendations
The choice between these two synthetic routes for this compound is a strategic one that depends on the specific needs and capabilities of the research or production team.
Route 1 (Ortho-Lithiation and Carboxylation) is the preferred method when high regioselectivity is critical and the necessary infrastructure for handling organolithium reagents is in place. While the initial investment in safety and equipment is higher, the potentially cleaner reaction profile and higher yield of the desired isomer can lead to long-term cost savings by simplifying purification.
Route 2 (Electrophilic Chlorination) offers a more accessible and potentially more scalable approach, particularly if the facility is not equipped for large-scale organometallic chemistry. However, significant process development may be required to optimize the regioselectivity of the chlorination and to establish an efficient purification protocol to remove unwanted isomers. The overall cost-effectiveness of this route is highly dependent on the price of the starting material and the achievable yield of the desired product after purification.
For drug development professionals, a thorough evaluation of in-house capabilities, project timelines, and budget constraints, in conjunction with the technical details presented in this guide, will be essential for selecting the most advantageous synthetic strategy.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemimpex.com [chemimpex.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sulfuryl chloride, 97% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. suru-chem.com [suru-chem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-fluoro-3-methoxybenzoic Acid
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from authoritative safety data sheets and hazardous waste management guidelines to provide a self-validating system for waste handling in a research and development setting.
Hazard Profile and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4]
Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact and subsequent irritation.[1] |
| Protective Clothing | A standard laboratory coat.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust formation is likely or if working outside a fume hood.[1] | Prevents inhalation of dust particles that can cause respiratory tract irritation.[1][2][3][4][7] |
All handling of the solid material, especially during weighing or transfer, should occur within a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.[1][2][6]
The Core Disposal Protocol: A Step-by-Step Workflow
The primary and only acceptable disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[1][2][8][9] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
The following workflow provides a systematic procedure for managing this waste stream from the point of generation to its final collection.
Diagram: Disposal Workflow for Halogenated Organic Waste
Caption: Decision workflow for proper disposal of this compound.
Experimental Protocol: Waste Management Procedure
1. Waste Minimization: Before beginning any experiment, carefully calculate the required amounts of this compound to avoid generating excess material or solutions. Sound stoichiometry and experimental planning are the first steps in responsible waste management.
2. Waste Segregation (Critical Step): Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Halogenated Waste Stream : this compound contains chlorine and fluorine, classifying it as a halogenated organic compound .[10][11] It must be collected in a designated "Halogenated Organic Waste" container.
-
Solid vs. Liquid : Collect solid waste (e.g., residual powder, contaminated weigh paper) separately from liquid waste (e.g., solutions of the acid).
-
Solvent-Based Solutions : If the acid is dissolved in a solvent, the entire solution must be treated as halogenated waste. Do not mix with non-halogenated solvent waste streams.[11]
-
Incompatibilities : Do NOT mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[5][6][8][12][13] Mixing can lead to vigorous and potentially hazardous reactions.
3. Waste Container Selection and Labeling:
-
Container Choice : Use a sturdy, chemically resistant container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is compatible with any solvents used.
-
Immediate Labeling : As soon as the first particle of waste is placed in the container, it must be labeled.[6] The label must, at a minimum, include:
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within your laboratory.[6] This area must be at or near the point of waste generation.
-
Secondary Containment : The SAA must include a secondary containment unit, such as a chemical-resistant tray or bin, capable of holding the entire volume of the largest container in case of a leak or spill.[14]
-
Keep Containers Closed : Waste containers must be kept tightly closed at all times, except when you are actively adding waste.[6][14] This prevents the release of vapors and protects against spills.
5. Arranging for Final Disposal:
-
Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
-
Do not store more than 10 gallons of hazardous waste in your laboratory's SAA.[14] Schedule regular pickups to prevent excessive accumulation.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
3.1. Small Spill Cleanup (Solid Material):
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don PPE : Wear the full PPE as described in Section 1.1.
-
Containment : Prevent the dust from becoming airborne.
-
Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][5] Avoid any actions that generate dust.[1][5][7]
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.
3.2. Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. uakron.edu [uakron.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. fishersci.com [fishersci.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-fluoro-3-methoxybenzoic Acid
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. Handling compounds like 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS No. 1169870-80-7) requires a nuanced understanding of its potential hazards and the implementation of a robust personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety is as rigorously validated as your experimental results. The causality behind each recommendation is explained to build a culture of safety grounded in scientific first principles.
Foundational Safety: Understanding the Hazard Profile
Before selecting PPE, we must first understand the inherent risks. This compound is a substituted aromatic carboxylic acid. Based on safety data sheets (SDS) for this compound and structurally similar halogenated benzoic acids, a consistent hazard profile emerges.[1][2][3][4]
The primary hazards are summarized below:
| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][3] | pictogram | Direct contact with the solid or solutions can cause redness and inflammation. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2][3] | pictogram | The powder is a significant hazard to the eyes, potentially causing serious damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2][3] | pictogram | Inhalation of the fine powder can irritate the respiratory tract. |
This profile dictates that our primary goal is to establish effective barriers for our skin, eyes, and respiratory system. PPE is the final, critical barrier in the hierarchy of controls, employed after engineering controls (like chemical fume hoods) and administrative controls are established.
The Core Protocol: A Multi-Layered PPE Approach
A multi-layered approach to PPE is essential. The specific components should be selected based on a risk assessment of the planned procedure, considering the quantity of material, the potential for dust generation or splashing, and the duration of handling.
Eye and Face Protection: The Non-Negotiable First Line
Given the serious eye irritation hazard, robust eye protection is mandatory at all times.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for work in a laboratory where this chemical is present.
-
Recommended for Direct Handling: When weighing or handling the solid powder, or when working with solutions, you must upgrade to chemical splash goggles.[5] Goggles provide a full seal around the eyes, offering superior protection against airborne particulates and accidental splashes, a risk that safety glasses do not adequately mitigate.
-
High-Risk Operations: For procedures involving larger quantities (>10g), heating, or a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6][7] This provides a further layer of protection for the entire face.
Skin Protection: Beyond the Basic Lab Coat
A standard, flame-resistant laboratory coat should be worn, fully buttoned, with sleeves extending to the wrists. For procedures with a high splash potential, consider a chemically resistant apron worn over the lab coat.
Glove selection is one of the most critical, and often overlooked, aspects of PPE. The effectiveness of a glove is entirely dependent on its material's resistance to the specific chemical being handled. This compound is a halogenated aromatic compound, a class of chemicals that can be challenging for common glove materials.[8]
Step-by-Step Glove Selection:
-
Inspect Gloves: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]
-
Avoid Inadequate Materials: While latex gloves offer good dexterity, they provide poor protection against many chemicals and can cause allergic reactions.[9] Standard, thin nitrile gloves (e.g., <5-mil) should only be considered for incidental, short-term splash protection and must be changed immediately upon contact.[10]
-
Select for Chemical Resistance: For direct handling, a more robust glove is required. The table below provides guidance based on established chemical resistance charts.
| Glove Material | Recommended Use Case | Rationale & Limitations |
| Nitrile | Incidental Contact / Splash Protection ONLY. Must be of sufficient thickness (e.g., 5-mil or greater).[10] | Nitrile offers good general-purpose protection but has poor resistance to many halogenated and aromatic hydrocarbons.[8][10] Breakthrough can occur quickly. Change immediately upon any contact. |
| Neoprene | Extended Handling / Direct Contact. | Offers moderate protection against a range of organic acids and halogenated compounds. Provides good pliability and dexterity.[9][11] |
| Butyl Rubber | High-Risk Operations / Prolonged Contact. | Provides excellent resistance to corrosive acids, ketones, and esters.[9] However, it performs poorly with aromatic hydrocarbons, so a careful risk assessment is needed. |
Causality in Glove Choice: The chlorine and fluorine atoms on the benzene ring increase the molecule's ability to interact with and permeate standard polymer gloves. Therefore, relying on a single type of glove for all applications is a significant safety oversight. Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.[12]
Respiratory Protection: Mitigating Inhalation Risk
The SDS for this compound and its analogs clearly states a risk of respiratory irritation from dust.[1][2][3] Therefore, engineering controls are the primary method of protection.
-
Primary Control: All weighing and handling of the solid powder must be conducted within a certified chemical fume hood, a glove box, or a powder containment hood.[7] This captures dust at the source.
-
Secondary Control (When Required): If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A standard surgical mask is not protective. A NIOSH-approved air-purifying respirator is necessary.
-
For Particulates/Dusts: A respirator equipped with N95, P95, or P100 particulate filters is required.[5][7]
-
For Vapors (e.g., if heating): If the material is heated, creating vapors, a respirator with an organic vapor (OV) cartridge is necessary, potentially in combination with a particulate pre-filter.
-
Operational Plan: Integrating PPE into Your Workflow
This step-by-step process integrates the PPE requirements into the practical handling of the chemical.
-
Preparation:
-
Handling the Solid:
-
Post-Handling:
Disposal Plan: Safe Decontamination and Waste Management
Proper disposal is a critical final step to prevent unintended exposure.
-
Contaminated PPE: All disposable PPE, such as gloves and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.[2]
-
Chemical Waste: Unused chemical and reaction waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless compatibility is confirmed. Handle uncleaned containers as you would the product itself.
Decision Workflow for PPE Selection
The following diagram outlines the logical process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 6. velsicol.com [velsicol.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. gloves.com [gloves.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 12. esig.org [esig.org]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

